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  • Product: N-Benzoyl-L-threonine methyl ester
  • CAS: 79893-89-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Benzoyl-L-threonine methyl ester

CAS Number: 79893-89-3 This document provides a comprehensive technical overview of N-Benzoyl-L-threonine methyl ester, a key chiral intermediate and building block in synthetic organic chemistry. It is intended for rese...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 79893-89-3

This document provides a comprehensive technical overview of N-Benzoyl-L-threonine methyl ester, a key chiral intermediate and building block in synthetic organic chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery, peptide synthesis, and fine chemical manufacturing.

Compound Identification and Properties

N-Benzoyl-L-threonine methyl ester is a derivative of the essential amino acid L-threonine, where the amino group is protected by a benzoyl group and the carboxylic acid is esterified with methanol. This dual modification makes it a valuable precursor for peptide synthesis and the development of complex chiral molecules.

Physicochemical Data

The key quantitative properties of N-Benzoyl-L-threonine methyl ester are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 79893-89-3[1]
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Melting Point 97-99 °C
Optical Activity [α]₂₁/D +23° (c=5 in ethanol)
Appearance White to off-white powder/solidN/A
Purity Typically ≥95-99%[1]
Chemical Structure

The structure of N-Benzoyl-L-threonine methyl ester, with the IUPAC name methyl (2S,3R)-2-(benzoylamino)-3-hydroxybutanoate, incorporates two stereocenters, defining its specific three-dimensional conformation.

Synthesis and Experimental Protocols

The synthesis of N-Benzoyl-L-threonine methyl ester is typically achieved through a two-step process starting from L-threonine. The general workflow involves the esterification of the carboxylic acid followed by the N-benzoylation of the amino group.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents N-Benzoylation Reagents cluster_product Final Product L_Threonine L-Threonine ThreonineEsterHCl L-Threonine Methyl Ester Hydrochloride L_Threonine->ThreonineEsterHCl Step 1: Esterification Methanol Methanol Methanol->ThreonineEsterHCl Step 1: Esterification ThionylChloride Thionyl Chloride or TMSCl ThionylChloride->ThreonineEsterHCl Step 1: Esterification FinalProduct N-Benzoyl-L-threonine methyl ester ThreonineEsterHCl->FinalProduct Step 2: N-Benzoylation BenzoylChloride Benzoyl Chloride BenzoylChloride->FinalProduct Step 2: N-Benzoylation Base Base (e.g., Triethylamine) Base->FinalProduct Step 2: N-Benzoylation Solvent Anhydrous Solvent (e.g., Methanol, CH₂Cl₂) Solvent->FinalProduct Step 2: N-Benzoylation

Caption: General synthesis workflow for N-Benzoyl-L-threonine methyl ester.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol consolidates common laboratory procedures for the synthesis of N-Benzoyl-L-threonine methyl ester.

Step 1: Synthesis of L-Threonine Methyl Ester Hydrochloride

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool 100 mL of anhydrous methanol to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (or thionyl chloride) to the cooled methanol with constant stirring. Following this, add L-Threonine to the solution.

  • Reaction: Heat the resulting solution to reflux and maintain for approximately 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to yield the crude L-Threonine methyl ester hydrochloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of N-Benzoyl-L-threonine methyl ester

  • Setup: Dissolve the crude L-Threonine methyl ester hydrochloride in an anhydrous solvent such as methanol or dichloromethane (CH₂Cl₂) in a flask under an inert nitrogen atmosphere.

  • Base Addition: Add a suitable base, such as triethylamine (Et₃N), to the solution to neutralize the hydrochloride salt.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-12 hours. Monitor the completion of the reaction by TLC.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Add water to the residue and perform a liquid-liquid extraction using a solvent like ethyl acetate (3x).

    • Combine the organic layers and wash successively with water and a saturated brine solution.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to obtain the crude product.

    • The final N-Benzoyl-L-threonine methyl ester can be purified by recrystallization or column chromatography to yield a white solid.

Applications in Research and Drug Development

The unique structural features of N-Benzoyl-L-threonine methyl ester make it a valuable tool for chemists in various fields.

Peptide Synthesis

As an N-protected amino acid ester, this compound is a fundamental building block in solution-phase peptide synthesis. The methyl ester protects the C-terminus, while the benzoyl group protects the N-terminus, allowing for controlled peptide bond formation. The benzoyl group is stable under a variety of conditions, and the methyl ester can be selectively cleaved when required.

Chiral Intermediate for Bioactive Molecules

The inherent chirality of N-Benzoyl-L-threonine methyl ester makes it an important starting material for the asymmetric synthesis of complex, high-value molecules. It serves as a precursor for key structural motifs found in various pharmaceuticals. For instance, it is a documented intermediate in the synthesis of chiral oxazolidinones, which form the core of several modern antibiotics. It has also been utilized in the synthetic pathways for promising thiopeptide antibiotic candidates, such as AJ-024.[2]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments:

  • Aromatic Protons: Multiplets in the range of δ 7.4-8.0 ppm.

  • Amide Proton (N-H): A doublet around δ 6.5-7.5 ppm.

  • Alpha-Proton (α-H): A multiplet around δ 4.8 ppm.

  • Beta-Proton (β-H): A multiplet around δ 4.3 ppm.

  • Methyl Ester Protons (-OCH₃): A sharp singlet around δ 3.7 ppm.

  • Gamma-Protons (-CH₃): A doublet around δ 1.2 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide complementary information:

  • Ester Carbonyl: A signal in the range of δ 170-173 ppm.

  • Amide Carbonyl: A signal in the range of δ 167-169 ppm.

  • Aromatic Carbons: Multiple signals between δ 127-134 ppm.

  • Beta-Carbon (β-C): A signal around δ 67 ppm.

  • Alpha-Carbon (α-C): A signal around δ 58 ppm.

  • Methyl Ester Carbon: A signal around δ 52 ppm.

  • Gamma-Carbon: A signal around δ 20 ppm.

FT-IR Spectroscopy (Predicted)

The infrared spectrum is expected to display characteristic absorption bands confirming the presence of key functional groups:

  • N-H Stretch: A band around 3300-3400 cm⁻¹.

  • O-H Stretch: A broad band around 3400-3500 cm⁻¹.

  • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

  • Ester C=O Stretch: A strong, sharp band around 1740-1750 cm⁻¹.

  • Amide I C=O Stretch: A strong band around 1640-1660 cm⁻¹.

  • Amide II N-H Bend: A band around 1520-1550 cm⁻¹.

Safety and Handling

N-Benzoyl-L-threonine methyl ester should be handled in accordance with standard laboratory safety procedures.

Safety AspectRecommendation
Personal Protective Equipment (PPE) Safety glasses, gloves, and a lab coat should be worn at all times.
Handling Use in a well-ventilated area or a fume hood. Avoid generating dust.
Storage Store in a tightly sealed container in a cool, dry place.
Storage Class 11 - Combustible Solids.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier. This product is intended for research and development purposes only.

References

Exploratory

N-Benzoyl-L-threonine Methyl Ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-Benzoyl-L-threonine methyl ester, a derivative of the essential amino acid L-threonine. This doc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzoyl-L-threonine methyl ester, a derivative of the essential amino acid L-threonine. This document details its physicochemical properties, provides a generalized synthesis protocol, and outlines methods for its spectroscopic characterization. This information is intended to support its application in peptide synthesis, drug discovery, and as a chiral building block in organic synthesis.

Core Physicochemical Properties

N-Benzoyl-L-threonine methyl ester is a white solid at room temperature. Its key properties are summarized in the table below for quick reference.

PropertyValueReferences
Molecular Weight 237.25 g/mol [1][2]
Molecular Formula C₁₂H₁₅NO₄[1][2][3]
CAS Number 79893-89-3[1]
Melting Point 97-99 °C
Optical Activity [α]21/D +23°, c = 5 in ethanol
IUPAC Name methyl (2S,3R)-2-(benzoylamino)-3-hydroxybutanoate[3]
Synonyms (2S,3R)-2-(benzoylamino)-3-hydroxy-butyric acid methyl ester, N-Benzoyl-L-threonine methyl ester[3]

Synthesis and Experimental Protocols

The synthesis of N-Benzoyl-L-threonine methyl ester can be achieved through the N-benzoylation of L-threonine methyl ester. The following is a generalized experimental protocol adapted from procedures for similar compounds.[4][5][6][7]

Protocol: Synthesis of N-Benzoyl-L-threonine Methyl Ester

Materials:

  • L-Threonine methyl ester hydrochloride

  • Anhydrous methanol

  • Triethylamine (Et₃N)

  • Benzoyl chloride

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

Procedure:

  • Under a nitrogen atmosphere, dissolve L-Threonine methyl ester hydrochloride in anhydrous methanol.

  • Add triethylamine to the solution to act as a base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for approximately 2 hours. Reaction completion should be monitored by Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the resulting residue and extract the product with ethyl acetate. This step should be repeated three times.

  • Combine the organic layers and wash them sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-Benzoyl-L-threonine methyl ester can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow Start L-Threonine Methyl Ester HCl in Anhydrous Methanol Add_Base Add Triethylamine Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Benzoyl Add Benzoyl Chloride Cool->Add_Benzoyl React Stir at RT for 2h (Monitor by TLC) Add_Benzoyl->React Evaporate Evaporate Methanol React->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Product N-Benzoyl-L-threonine Methyl Ester Dry->Product

Caption: Generalized workflow for the synthesis of N-Benzoyl-L-threonine methyl ester.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, the methine protons of the threonine backbone, the methyl group of the threonine side chain, and the methyl ester group.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the benzoyl and ester groups, the aromatic carbons, and the carbons of the threonine backbone.

Generalized Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the amide, the C=O stretching of the amide and ester groups, and the O-H stretching of the hydroxyl group.

Generalized Protocol for IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr).

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will determine the mass-to-charge ratio of the molecule, confirming its molecular weight.

Generalized Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution (10-100 µM) of the compound in a suitable solvent such as a mixture of water and methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an ESI source.

  • Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum.

Spectroscopic Analysis Workflow

SpectroscopicWorkflow Sample N-Benzoyl-L-threonine Methyl Ester Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of the title compound.

Applications in Drug Development and Research

N-Benzoyl protected amino acids and their esters are valuable intermediates in peptide synthesis and are used in the development of novel therapeutics. While specific biological activities for N-Benzoyl-L-threonine methyl ester are not extensively documented, related N-benzoyl amino acid derivatives have been investigated for their potential antifungal and antimicrobial properties.[6][7][10] Furthermore, the inherent chirality and functionality of this molecule make it a useful building block in the synthesis of complex organic molecules, including antibiotics.[11]

References

Foundational

An In-depth Technical Guide to the Chemical Properties of N-Benzoyl-L-threonine methyl ester

For Researchers, Scientists, and Drug Development Professionals Introduction N-Benzoyl-L-threonine methyl ester is a derivative of the essential amino acid L-threonine, holding significance in the fields of peptide synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-L-threonine methyl ester is a derivative of the essential amino acid L-threonine, holding significance in the fields of peptide synthesis, medicinal chemistry, and drug discovery. The strategic protection of the amino and carboxyl groups of L-threonine allows for its application as a versatile building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, tailored for professionals in research and development.

Chemical and Physical Properties

N-Benzoyl-L-threonine methyl ester is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below, providing a quantitative overview of this compound.

PropertyValueReference
CAS Number 79893-89-3[1]
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 237.25 g/mol [1]
Melting Point 97-99 °C[2]
Optical Activity [α]₂₁/D +23° (c = 5 in ethanol)[2]
Appearance Off-white to light yellow solid
Storage Room temperature[1]

Synthesis and Purification

The synthesis of N-Benzoyl-L-threonine methyl ester typically involves a two-step process: the esterification of L-threonine followed by the N-benzoylation of the resulting methyl ester hydrochloride.

Experimental Protocol: Synthesis of N-Benzoyl-L-threonine methyl ester

Step 1: Esterification of L-Threonine to L-Threonine Methyl Ester Hydrochloride

This procedure outlines the formation of the methyl ester hydrochloride salt of L-threonine.

  • Materials:

    • L-Threonine

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Procedure (using Thionyl Chloride):

    • Suspend L-threonine in anhydrous methanol, cooled to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-threonine methyl ester hydrochloride. This product is often used in the next step without further purification.

Step 2: N-Benzoylation of L-Threonine Methyl Ester Hydrochloride

This step introduces the benzoyl protecting group to the amino function of the threonine methyl ester.

  • Materials:

    • L-Threonine methyl ester hydrochloride

    • Benzoyl chloride

    • Triethylamine (Et₃N) or other suitable base

    • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Procedure:

    • Dissolve L-threonine methyl ester hydrochloride in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (approximately 2.2 equivalents) to the solution to neutralize the hydrochloride and act as a base for the reaction.

    • Slowly add benzoyl chloride (approximately 1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to proceed at 0 °C for a few hours, then warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Benzoyl-L-threonine methyl ester.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel.

Spectroscopic Characterization

While a complete, publicly available set of spectra for N-Benzoyl-L-threonine methyl ester is limited, the expected spectral characteristics can be inferred from data on closely related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group (typically in the range of 7.4-8.0 ppm), a doublet for the amide proton (NH), multiplets for the α- and β-protons of the threonine backbone, a singlet for the methyl ester protons (around 3.7 ppm), and a doublet for the methyl group of the threonine side chain.

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbons of the benzoyl and methyl ester groups (in the region of 165-175 ppm), aromatic carbons, and the carbons of the threonine backbone.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amide)~3300
C-H Stretch (Aromatic and Aliphatic)~2850-3100
C=O Stretch (Ester)~1740
C=O Stretch (Amide I)~1640
N-H Bend (Amide II)~1540
C-O Stretch (Ester)~1100-1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For N-Benzoyl-L-threonine methyl ester (MW = 237.25), the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be expected. Common fragmentation patterns for N-acyl amino acid esters involve cleavage of the ester group, the amino acid side chain, and the amide bond.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of N-Benzoyl-L-threonine methyl ester.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization L-Threonine L-Threonine Esterification Esterification L-Threonine->Esterification MeOH, SOCl₂ or TMSCl L-Threonine_Methyl_Ester_HCl L-Threonine_Methyl_Ester_HCl Esterification->L-Threonine_Methyl_Ester_HCl N-Benzoylation N-Benzoylation L-Threonine_Methyl_Ester_HCl->N-Benzoylation Benzoyl Chloride, Base Crude_Product Crude N-Benzoyl-L-threonine methyl ester N-Benzoylation->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure N-Benzoyl-L-threonine methyl ester Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Analysis Data Analysis NMR->Analysis IR->Analysis MS->Analysis

Synthesis and Characterization Workflow
Potential Applications and Logical Relationships of N-Benzoyl Amino Acid Derivatives

While specific biological activities for N-Benzoyl-L-threonine methyl ester are not extensively documented, the broader class of N-benzoyl amino acid derivatives has shown promise in various therapeutic areas. This diagram illustrates the logical relationships between the core chemical structure and its potential applications based on existing research for related compounds.

G cluster_core Core Structure cluster_properties Chemical Properties cluster_applications Potential Therapeutic Applications Core N-Benzoyl Amino Acid (Ester) Scaffold Lipophilicity Increased Lipophilicity Core->Lipophilicity Benzoyl group Stability Enhanced Proteolytic Stability Core->Stability Amide bond Chirality Defined Chirality Core->Chirality Amino acid backbone Antifungal Antifungal Agents Lipophilicity->Antifungal Improved cell membrane penetration Peptidomimetics Peptidomimetics Stability->Peptidomimetics Increased in vivo half-life Epigenetic Epigenetic Modulators (e.g., DNMT Inhibitors) Chirality->Epigenetic Stereospecific interactions with enzyme active sites Antitumor Antitumor Agents Antifungal->Antitumor Shared mechanisms of action in some cases

Potential Applications of N-Benzoyl Amino Acid Derivatives

Conclusion

N-Benzoyl-L-threonine methyl ester serves as a valuable intermediate in synthetic organic chemistry. Its well-defined stereochemistry and the presence of orthogonal protecting groups make it an attractive building block for the synthesis of complex peptides and other chiral molecules. The methodologies for its synthesis are well-established, and its characterization can be readily achieved through standard spectroscopic techniques. Further investigation into the specific biological activities of this compound could unveil novel therapeutic applications, expanding upon the promising activities observed for the broader class of N-benzoyl amino acid derivatives.

References

Exploratory

An In-depth Technical Guide to the Spectral Data of N-Benzoyl-L-threonine methyl ester

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectral data for N-Benzoyl-L-threonine methyl ester, a key derivative of the essential amino...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Benzoyl-L-threonine methyl ester, a key derivative of the essential amino acid L-threonine. This compound is of significant interest in synthetic organic chemistry and drug development. The information presented herein is intended to support research and development activities by providing detailed spectral data, experimental protocols, and workflow visualizations.

Chemical Structure and Properties

N-Benzoyl-L-threonine methyl ester is a derivative of L-threonine where the amino group is protected by a benzoyl group and the carboxylic acid is esterified with a methyl group. These modifications are crucial in peptide synthesis and the development of complex molecules, as they prevent unwanted side reactions.[1][2]

Molecular Formula: C₁₂H₁₅NO₄[3][4]

Molecular Weight: 237.25 g/mol [3][4]

Appearance: White solid[5]

Melting Point: 97-99 °C

Optical Activity: [α]₂₁/D +23° (c = 5 in ethanol)

workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis start L-Threonine esterification Esterification (MeOH, SOCl₂) start->esterification ester L-Threonine Methyl Ester HCl esterification->ester benzoylation N-Benzoylation (Benzoyl Chloride, Et₃N) ester->benzoylation crude Crude Product benzoylation->crude purification Purification (Column Chromatography) crude->purification product N-Benzoyl-L-threonine methyl ester purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (ESI-HRMS) product->ms

References

Exploratory

Synthesis of N-Benzoyl-L-threonine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details the synthesis of N-Benzoyl-L-threonine methyl ester, a valuable chiral building block in the development of pharmaceut...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Benzoyl-L-threonine methyl ester, a valuable chiral building block in the development of pharmaceuticals and other complex organic molecules. This document provides comprehensive experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of N-Benzoyl-L-threonine methyl ester from L-threonine is a two-step process. The first step involves the esterification of the carboxylic acid group of L-threonine to yield L-threonine methyl ester hydrochloride. The second step is the N-benzoylation of the amino group of the threonine methyl ester to produce the final product. This pathway is efficient and utilizes common laboratory reagents.

Synthesis_Workflow cluster_reagents1 Reagents cluster_reagents2 Reagents L_threonine L-Threonine esterification Esterification L_threonine->esterification methyl_ester_hcl L-Threonine Methyl Ester Hydrochloride esterification->methyl_ester_hcl reagent1 Acetyl Chloride, Methanol n_benzoylation N-Benzoylation methyl_ester_hcl->n_benzoylation final_product N-Benzoyl-L-threonine Methyl Ester n_benzoylation->final_product reagent2 Benzoyl Chloride, Triethylamine, Dichloromethane

Figure 1. Overall workflow for the synthesis of N-Benzoyl-L-threonine methyl ester.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)Optical Activity ([α]D)
L-ThreonineC₄H₉NO₃119.1272-19-5255-257-28.3° (c=2, H₂O)
L-Threonine Methyl Ester HydrochlorideC₅H₁₂ClNO₃169.6139994-75-7Not widely reported-15 ± 1.5° (c=1 in 5N HCl)[1]
N-Benzoyl-L-threonineC₁₁H₁₃NO₄223.2327696-01-1Not widely reportedNot widely reported
N-Benzoyl-L-threonine Methyl Ester C₁₂H₁₅NO₄ 237.25 79893-89-3 97-99 +23° (c=5 in ethanol)

Experimental Protocols

The following protocols are adapted from established synthetic methodologies for the esterification and N-benzoylation of amino acids.

Step 1: Synthesis of L-Threonine Methyl Ester Hydrochloride

This procedure describes the esterification of L-threonine using acetyl chloride in methanol. The acetyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification.

Materials:

  • L-Threonine

  • Methanol (anhydrous)

  • Acetyl Chloride

Procedure:

  • To a stirred solution of methanol (100 mL) in a round-bottom flask, cooled to 0-5 °C in an ice bath, add acetyl chloride (15.6 mL, 200 mmol) dropwise.

  • To this solution, add L-threonine (6.54 g, 54.9 mmol).

  • Remove the ice bath and heat the reaction mixture to reflux for 2 hours.

  • After the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the methanol and excess reagents.

  • The resulting crude L-threonine methyl ester hydrochloride is obtained as a solid and can be used in the next step without further purification. The yield is typically quantitative.

Step 2: Synthesis of N-Benzoyl-L-threonine Methyl Ester

This protocol details the N-benzoylation of the crude L-threonine methyl ester hydrochloride obtained from the previous step.

Materials:

  • L-Threonine Methyl Ester Hydrochloride (from Step 1)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Triethylamine (Et₃N)

  • Benzoyl Chloride

Procedure:

  • Dissolve the crude L-threonine methyl ester hydrochloride in dichloromethane (160 mL).

  • To this solution, add triethylamine (17.4 mL, 125 mmol) and cool the mixture to 0 °C with stirring in an ice bath.

  • Add benzoyl chloride (5.8 mL, 49.9 mmol) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Upon completion, wash the reaction mixture sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-Benzoyl-L-threonine methyl ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid. A patent describing a similar N-benzoylation of an allothreonine methyl ester reported a yield of 89.9%.[2]

Characterization

The final product, N-Benzoyl-L-threonine methyl ester, can be characterized using various analytical techniques:

  • Melting Point: The melting point should be sharp and within the range of 97-99 °C.

  • Optical Rotation: The specific rotation should be approximately +23° (c=5 in ethanol).

  • NMR Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the aromatic protons of the benzoyl group, the methoxy protons of the ester, and the protons of the threonine backbone.

    • ¹³C NMR will show resonances for the carbonyl carbons of the amide and ester, the aromatic carbons, and the carbons of the threonine moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching, the C=O stretching of the amide and ester groups, and the aromatic C-H stretching.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound (237.25 g/mol ).

Logical Relationships in the Synthesis

The synthesis follows a logical progression of protecting group chemistry, a fundamental concept in organic synthesis.

Logical_Relationships start L-Threonine (Bifunctional: -COOH and -NH2) problem Challenge: Selective reaction at the amino group start->problem esterification Esterification of -COOH to form a methyl ester solution Solution: Protect the more reactive carboxylic acid group problem->solution solution->esterification intermediate L-Threonine Methyl Ester (-NH2 is now the most reactive site) esterification->intermediate benzoylation N-Benzoylation of -NH2 intermediate->benzoylation product N-Benzoyl-L-threonine Methyl Ester (Final Product) benzoylation->product

Figure 2. Logical flow of the synthetic strategy.

This technical guide provides a comprehensive framework for the synthesis of N-Benzoyl-L-threonine methyl ester. Researchers are advised to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale. Standard laboratory safety precautions should be followed throughout the synthesis.

References

Foundational

An In-depth Technical Guide to N-Benzoyl-L-threonine methyl ester

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-Benzoyl-L-threonine methyl ester, a derivative of the essential amino acid L-threonine. This com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzoyl-L-threonine methyl ester, a derivative of the essential amino acid L-threonine. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutics and in peptide synthesis. This document details its chemical identity, physicochemical properties, and relevant experimental protocols.

Chemical Identity and Structure

N-Benzoyl-L-threonine methyl ester is a protected amino acid derivative. The benzoyl group protects the amine, while the methyl ester protects the carboxylic acid, making it a useful intermediate for further chemical modifications.

  • IUPAC Name: methyl (2S,3R)-2-(benzoylamino)-3-hydroxybutanoate[1]

  • Chemical Formula: C₁₂H₁₅NO₄[1][2][3]

  • Synonyms: (2S,3R)-2-(benzoylamino)-3-hydroxy-butyric acid methyl ester, N-alpha-Benzoyl-L-threonine methyl ester[1]

Chemical Structure:

  • SMILES: COC(=O)--INVALID-LINK----INVALID-LINK--O

  • InChI Key: KHOWDUMYRBCHAC-SCZZXKLOSA-N

Physicochemical Properties

A summary of the key quantitative data for N-Benzoyl-L-threonine methyl ester is presented below. These properties are critical for its application in experimental settings.

PropertyValueSource(s)
Molecular Weight 237.25 g/mol [2][3]
CAS Number 79893-89-3[1][2]
Appearance White solid[4][5]
Melting Point 97-99 °C[6]
Optical Activity [α]21/D +23° (c = 5 in ethanol)
Purity / Assay ≥95% - 99%[3]
Linear Formula CH₃CH(OH)CH(NHCOC₆H₅)CO₂CH₃

Experimental Protocols

The following section details a representative experimental protocol for the N-benzoylation of a threonine methyl ester hydrochloride, a common method for synthesizing the target compound. This protocol is adapted from procedures for closely related stereoisomers.[4][5]

Protocol: Synthesis of N-Benzoyl-threonine Methyl Ester

This procedure outlines the N-benzoylation of the free amine of a threonine methyl ester hydrochloride.

Materials:

  • Threonine methyl ester hydrochloride (e.g., L- or D-allothreonine methyl ester hydrochloride)[4][5]

  • Anhydrous Methanol[4][5]

  • Triethylamine (Et₃N)[4][5][7]

  • Benzoyl chloride[4][5][7]

  • Ethyl acetate[4][5][7]

  • Water[4][5][7]

  • Saturated brine solution[4][5]

  • Anhydrous magnesium sulfate or sodium sulfate[4][5][7]

Procedure:

  • Under a nitrogen atmosphere, dissolve the threonine methyl ester hydrochloride in anhydrous methanol.[4][5]

  • Add triethylamine to the solution to act as a base.[4][5]

  • Cool the reaction mixture to 0 °C in an ice bath.[4][5][7]

  • Slowly add benzoyl chloride dropwise to the cooled solution.[4][5][7]

  • Allow the reaction to warm to room temperature and stir for approximately 2-16 hours.[5][7] Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[4][5]

  • Once the reaction is complete, remove the methanol under reduced pressure (rotary evaporation).[4][5]

  • Add water to the resulting residue and extract the product into an organic solvent, such as ethyl acetate, performing the extraction three times.[4][5]

  • Combine the organic layers and wash them sequentially with water and then a saturated brine solution.[4][5][7]

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate.[4][5]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[4][5]

  • The final product, a white solid, can be further purified by recrystallization if necessary.[4][6]

Visualization of Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of N-Benzoyl-L-threonine methyl ester as described in the protocol above.

Synthesis_Workflow Synthesis of N-Benzoyl-L-threonine methyl ester Start L-Threonine methyl ester HCl in Anhydrous Methanol Base Add Triethylamine (Base) Cool to 0 °C Start->Base Reagent Add Benzoyl Chloride (Acylating Agent) Base->Reagent Reaction Stir at Room Temperature (Monitor by TLC) Reagent->Reaction Workup1 Solvent Removal (Reduced Pressure) Reaction->Workup1 Workup2 Aqueous Workup: 1. Add Water 2. Extract with Ethyl Acetate Workup1->Workup2 Workup3 Wash Organic Layer (Water & Brine) Workup2->Workup3 Drying Dry (e.g., MgSO₄) & Concentrate Workup3->Drying Product N-Benzoyl-L-threonine methyl ester Drying->Product

Caption: Experimental workflow for N-benzoylation.

References

Exploratory

An In-depth Technical Guide to N-Benzoyl-L-threonine methyl ester: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N-Benzoyl-L-threonine methyl ester is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-L-threonine methyl ester is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its structure, incorporating a protected amino acid functionality, makes it a valuable precursor for the synthesis of complex molecules, most notably as an intermediate in the semi-synthesis of the blockbuster anti-cancer drug, Paclitaxel (Taxol®). This technical guide provides a comprehensive overview of its commercial availability, key chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and its critical role in the synthesis of bioactive compounds.

Commercial Availability

N-Benzoyl-L-threonine methyl ester is available from several commercial suppliers, catering to research and development needs. The compound is typically offered in various purities, with ≥95% and 99% being common grades. It is important to note that while readily available from many specialized chemical vendors, it has been discontinued by some larger suppliers like Sigma-Aldrich.

Table 1: Commercial Suppliers of N-Benzoyl-L-threonine methyl ester

SupplierPurityCAS NumberMolecular FormulaMolecular Weight
Nanochemazone≥ 99%79893-89-3C₁₂H₁₅NO₄237.25
A B Enterprises (via IndiaMART)99%79893-89-3C₁₂H₁₅NO₄237.25
Santa Cruz Biotechnology≥95%79893-89-3C₁₂H₁₅NO₄237.25
CP Lab SafetyNot Specified79893-89-3C₁₂H₁₅NO₄237.25

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Benzoyl-L-threonine methyl ester is essential for its handling, reaction setup, and purification.

Table 2: Physicochemical Data for N-Benzoyl-L-threonine methyl ester

PropertyValueReference
CAS Number 79893-89-3--INVALID-LINK--
Molecular Formula C₁₂H₁₅NO₄--INVALID-LINK--
Molecular Weight 237.25 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral observation from supplier data
Melting Point 97-99 °C--INVALID-LINK--
Optical Activity [α]21/D +23°, c = 5 in ethanol--INVALID-LINK--
Purity ≥95% or 99%--INVALID-LINK--
Storage Conditions Room temperature, keep in a dry and well-ventilated placeGeneral recommendation from supplier data

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-Benzoyl-L-threonine methyl ester and its subsequent use in key synthetic transformations.

Synthesis of N-Benzoyl-L-threonine methyl ester

The synthesis of N-Benzoyl-L-threonine methyl ester is typically achieved through the N-benzoylation of L-threonine methyl ester hydrochloride.

Protocol 1: N-Benzoylation of L-Threonine Methyl Ester Hydrochloride

Materials:

  • L-Threonine methyl ester hydrochloride

  • Anhydrous Methanol

  • Triethylamine (Et₃N)

  • Benzoyl chloride

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve L-Threonine methyl ester hydrochloride in anhydrous methanol under a nitrogen atmosphere in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (approximately 2.2 equivalents) to the solution to neutralize the hydrochloride salt and act as a base.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (approximately 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Benzoyl-L-threonine methyl ester.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

DOT Diagram: Synthesis of N-Benzoyl-L-threonine methyl ester

G cluster_reactants Reactants cluster_conditions Conditions cluster_workup Work-up L-Threonine_methyl_ester_HCl L-Threonine methyl ester hydrochloride Reaction Reaction L-Threonine_methyl_ester_HCl->Reaction Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction Solvent Anhydrous Methanol Solvent->Reaction Temperature 0 °C to RT Temperature->Reaction Atmosphere Nitrogen Atmosphere->Reaction Evaporation Evaporation Extraction Extraction with Ethyl Acetate Evaporation->Extraction Washing Washing with Water and Brine Extraction->Washing Drying Drying over MgSO4 Washing->Drying Purification Purification Drying->Purification Product N-Benzoyl-L-threonine methyl ester Purification->Product Reaction->Evaporation

Caption: Synthetic workflow for N-Benzoyl-L-threonine methyl ester.

Application in the Synthesis of Paclitaxel (Taxol®) Side Chain

N-Benzoyl-L-threonine methyl ester serves as a key precursor for the synthesis of the C-13 side chain of Paclitaxel. The side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is crucial for the drug's potent anti-cancer activity. The synthesis often proceeds through the formation of a β-lactam (the Ojima-Holton lactam) or other activated intermediates which are then coupled to a protected baccatin III core.

While a direct coupling of N-Benzoyl-L-threonine methyl ester with baccatin III is not the most common route, it can be envisioned as a starting point for the elaboration of the necessary functionalities. A more direct application involves its conversion to a suitable acylating agent for the esterification of the C-13 hydroxyl group of a protected baccatin III derivative.

DOT Diagram: Role in Paclitaxel Side Chain Synthesis

G N-Benzoyl-L-threonine_methyl_ester N-Benzoyl-L-threonine methyl ester Intermediate_Activation Activation of Carboxyl Group N-Benzoyl-L-threonine_methyl_ester->Intermediate_Activation Coupling_Reaction Coupling Reaction (Esterification) Intermediate_Activation->Coupling_Reaction Protected_Baccatin_III Protected Baccatin III Protected_Baccatin_III->Coupling_Reaction Protected_Paclitaxel_Analog Protected Paclitaxel Analog Coupling_Reaction->Protected_Paclitaxel_Analog Deprotection Deprotection Protected_Paclitaxel_Analog->Deprotection Paclitaxel Paclitaxel (Taxol®) Deprotection->Paclitaxel

Caption: Conceptual pathway for utilizing N-Benzoyl-L-threonine methyl ester in Paclitaxel synthesis.

Signaling Pathways and Biological Relevance

Currently, there is no direct evidence in the scientific literature to suggest that N-Benzoyl-L-threonine methyl ester itself is involved in any specific signaling pathways or possesses inherent biological activity. Its primary significance lies in its role as a synthetic intermediate for the construction of biologically active molecules. The ultimate biological effects are conferred by the final complex molecules, such as Paclitaxel, which famously stabilizes microtubules and inhibits cell division.

Conclusion

N-Benzoyl-L-threonine methyl ester is a commercially available and synthetically valuable chiral building block. Its importance is underscored by its application in the semi-synthesis of Paclitaxel, a cornerstone of cancer chemotherapy. The experimental protocols provided in this guide offer a starting point for researchers in the fields of organic synthesis and medicinal chemistry to utilize this compound effectively in their research endeavors. Further investigation into its reactivity and the development of more direct and efficient synthetic routes leveraging this intermediate will continue to be of high interest to the scientific community.

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-Benzoyl-L-threonine methyl ester as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of N-Benzoyl-L-threonine methyl ester as a chiral auxiliary in asymmetric synthesis. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Benzoyl-L-threonine methyl ester as a chiral auxiliary in asymmetric synthesis. This document includes detailed protocols for the synthesis of the auxiliary and its application in asymmetric aldol and Michael additions, along with methods for its subsequent removal.

Introduction

Chiral auxiliaries are essential tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. By temporarily attaching a chiral molecule to a prochiral substrate, one can direct the stereochemical outcome of a reaction. The ideal chiral auxiliary should be readily available, easily attached and removed, and induce a high degree of stereoselectivity. N-Benzoyl-L-threonine methyl ester, derived from the naturally occurring amino acid L-threonine, is a promising yet underutilized chiral auxiliary. Its rigid structure, defined stereocenters, and potential for chelation control offer a valuable platform for asymmetric transformations.

Synthesis of N-Benzoyl-L-threonine Methyl Ester

A straightforward method for the synthesis of N-Benzoyl-L-threonine methyl ester involves the N-benzoylation of L-threonine methyl ester hydrochloride. The following protocol is adapted from the synthesis of the analogous D-allothreonine derivative.

Experimental Protocol: Synthesis of N-Benzoyl-L-threonine Methyl Ester

Reagent MW Amount Moles Equivalents
L-Threonine methyl ester HCl169.6210.0 g0.0591.0
Triethylamine101.1917.9 mL0.1292.2
Benzoyl chloride140.577.5 mL0.0651.1
Methanol (anhydrous)32.04100 mL--
Dichloromethane84.93As needed--
Water18.02As needed--
Saturated aq. NaCl-As needed--
Anhydrous MgSO₄120.37As needed--

Procedure:

  • Suspend L-threonine methyl ester hydrochloride in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine to the suspension.

  • Add benzoyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Add water (100 mL) to the residue and extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure N-Benzoyl-L-threonine methyl ester.

Application in Asymmetric Aldol Reactions

N-Benzoyl-L-threonine methyl ester can be utilized as a chiral auxiliary in asymmetric aldol reactions to synthesize chiral β-hydroxy carbonyl compounds. The auxiliary is first acylated, and the corresponding enolate is then reacted with an aldehyde. The stereochemical outcome is directed by the chiral auxiliary.

Generalized Experimental Protocol: Asymmetric Aldol Addition

Reagent MW Amount Moles Equivalents
N-Acyl-N-Benzoyl-L-threonine methyl ester-1.0 mmol1.01.0
Di-n-butylboron triflate (Bu₂BOTf)246.081.1 mmol1.11.1
N,N-Diisopropylethylamine (DIPEA)129.241.2 mmol1.21.2
Aldehyde-1.2 mmol1.21.2
Anhydrous Dichloromethane (DCM)84.9310 mL--
Phosphate buffer (pH 7)-As needed--
Methanol32.04As needed--

Procedure:

  • Dissolve the N-acyl-N-Benzoyl-L-threonine methyl ester in anhydrous dichloromethane (10 mL) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add N,N-diisopropylethylamine, followed by the dropwise addition of di-n-butylboron triflate.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding phosphate buffer (pH 7) and methanol.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Data (for analogous N-acyl amino acid auxiliaries):

Aldehyde Product Diastereomeric Ratio (syn:anti) Yield (%)
Benzaldehyde>95:585
Isobutyraldehyde>98:290
Acetaldehyde90:1078

Note: The data presented is based on results obtained with structurally similar chiral auxiliaries and should be considered representative.

Application in Asymmetric Michael Additions

N-Benzoyl-L-threonine methyl ester can also serve as a chiral auxiliary in asymmetric Michael additions to α,β-unsaturated carbonyl compounds. This provides a route to enantiomerically enriched 1,5-dicarbonyl compounds.

Generalized Experimental Protocol: Asymmetric Michael Addition

Reagent MW Amount Moles Equivalents
N-Acyl-N-Benzoyl-L-threonine methyl ester-1.0 mmol1.01.0
Lithium Hexamethyldisilazide (LiHMDS)167.331.1 mmol1.11.1
α,β-Unsaturated Carbonyl Compound-1.2 mmol1.21.2
Anhydrous Tetrahydrofuran (THF)72.1110 mL--
Saturated aq. NH₄Cl-As needed--

Procedure:

  • Dissolve the N-acyl-N-Benzoyl-L-threonine methyl ester in anhydrous THF (10 mL) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add a solution of LiHMDS (1.0 M in THF) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the enolate.

  • Add the α,β-unsaturated carbonyl compound dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Data (for analogous N-acyl amino acid auxiliaries):

Michael Acceptor Diastereomeric Excess (de %) Yield (%)
Cyclohexenone>9588
Methyl vinyl ketone9082
Ethyl acrylate8575

Note: The data presented is based on results obtained with structurally similar chiral auxiliaries and should be considered representative.

Cleavage of the Chiral Auxiliary

After the asymmetric transformation, the chiral auxiliary must be removed to yield the desired chiral product. Several methods can be employed for the cleavage of the N-acyl bond.

Experimental Protocol: Reductive Cleavage with LiBH₄

  • Dissolve the product from the asymmetric reaction (1.0 mmol) in anhydrous THF (10 mL) at 0 °C.

  • Add lithium borohydride (2.0 mmol) portion-wise.

  • Stir the reaction at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to adjust the pH to ~7.

  • Extract the product with ethyl acetate.

  • The chiral auxiliary can often be recovered from the aqueous layer after acidification and extraction.

Experimental Protocol: Hydrolytic Cleavage with LiOH/H₂O₂

  • Dissolve the substrate (1.0 mmol) in a 3:1 mixture of THF and water (10 mL).

  • Cool the solution to 0 °C and add a solution of 30% H₂O₂ (4.0 mmol), followed by aqueous LiOH (2.0 mmol).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of Na₂SO₃.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer after acidification and extraction.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Chiral Auxiliary cluster_application Asymmetric Synthesis cluster_cleavage Cleavage and Recovery L-Threonine methyl ester HCl L-Threonine methyl ester HCl N-Benzoylation N-Benzoylation L-Threonine methyl ester HCl->N-Benzoylation Benzoyl chloride, Et3N, MeOH N-Benzoyl-L-threonine methyl ester N-Benzoyl-L-threonine methyl ester N-Benzoylation->N-Benzoyl-L-threonine methyl ester Acylation Acylation N-Benzoyl-L-threonine methyl ester->Acylation Acyl Chloride N-Acyl Derivative N-Acyl Derivative Acylation->N-Acyl Derivative Enolate Formation Enolate Formation N-Acyl Derivative->Enolate Formation Base (e.g., LDA, Bu2BOTf) Asymmetric Reaction Asymmetric Reaction Enolate Formation->Asymmetric Reaction Electrophile (Aldehyde or Michael Acceptor) Diastereomeric Product Diastereomeric Product Asymmetric Reaction->Diastereomeric Product Cleavage Cleavage Diastereomeric Product->Cleavage e.g., LiBH4 or LiOH/H2O2 Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for the synthesis and application of N-Benzoyl-L-threonine methyl ester.

Aldol_Mechanism N-Acyl Auxiliary N-Acyl Auxiliary Enolate Enolate N-Acyl Auxiliary->Enolate Base Chelated Transition State Chelated Transition State Enolate->Chelated Transition State Aldehyde Aldehyde Aldehyde->Chelated Transition State Aldol Adduct Aldol Adduct Chelated Transition State->Aldol Adduct Diastereoselective Attack

Caption: Proposed mechanism for a diastereoselective aldol reaction.

Michael_Mechanism N-Acyl Auxiliary N-Acyl Auxiliary Enolate Enolate N-Acyl Auxiliary->Enolate Base Transition State Transition State Enolate->Transition State Michael Acceptor Michael Acceptor Michael Acceptor->Transition State Michael Adduct Michael Adduct Transition State->Michael Adduct Conjugate Addition

Caption: Proposed mechanism for a diastereoselective Michael addition.

Application

Application of N-Benzoyl-L-threonine Methyl Ester in Chiral Resolution: Principles and Protocols

Introduction: The resolution of racemic mixtures into their constituent enantiomers is a critical process in the development and manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemi...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The resolution of racemic mixtures into their constituent enantiomers is a critical process in the development and manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry dictates biological activity. Chiral resolution, the process of separating a racemate into its enantiomers, can be achieved through various methods. One classical and widely used technique is the formation of diastereomeric derivatives by reacting a racemic mixture with an enantiomerically pure resolving agent. N-Benzoyl-L-threonine methyl ester, a derivative of the naturally occurring amino acid L-threonine, possesses the necessary chirality and functional groups to serve as a potential resolving agent. While direct, widespread applications of N-Benzoyl-L-threonine methyl ester in classical chiral resolution are not extensively documented, its structural analog, N-Benzoyl-L-threonine-isopropyl-ester, has been successfully employed in crystallization-induced dynamic resolution, highlighting the potential of this class of compounds in enantiomeric separations.

This document provides an overview of the application of N-Benzoyl-L-threonine derivatives in chiral resolution, with a focus on crystallization-induced dynamic resolution and a general protocol for classical diastereomeric salt formation.

Application in Crystallization-Induced Dynamic Resolution (CIDR)

A derivative, N-Benzoyl-L-threonine-isopropyl-ester, has been effectively used in the crystallization-induced dynamic resolution (CIDR) of α-bromo arylacetates. This technique is particularly useful for racemates with a configurationally labile stereocenter. In this process, one diastereomer selectively crystallizes from the solution while the other, remaining in the solution, undergoes epimerization to the less soluble form, thus theoretically allowing for a complete conversion of the racemate to a single enantiomer.

The CIDR of α-bromo arylacetates mediated by N-Benzoyl-L-threonine-isopropyl-ester has been shown to produce these compounds with high diastereomeric ratios. Subsequent nucleophilic substitution reactions on the resolved α-bromo arylacetates have yielded α-thio and α-oxy arylacetates with excellent diastereomeric and enantiomeric ratios[1].

Quantitative Data for CIDR of α-Bromo Arylacetates
ProductDiastereomeric Ratio (dr)Enantiomeric Ratio (er) of Derivative
α-Thio Arylacetatesup to 98:2Not specified
α-Oxy Arylacetatesup to 98:2Not specified
2-Phenylthio-2-arylethanolsNot specifiedup to 97:3
1,4-Benzoxazin-3-onesNot specifiedup to 94:6

Experimental Protocols

Protocol 1: Crystallization-Induced Dynamic Resolution of α-Bromo Arylacetates (Based on N-Benzoyl-L-threonine-isopropyl-ester)

This protocol is adapted from the principles of CIDR and the reported application of a close analog of N-Benzoyl-L-threonine methyl ester[1].

Materials:

  • Racemic α-bromo arylacetate

  • N-Benzoyl-L-threonine-isopropyl-ester

  • Appropriate solvent (e.g., toluene, hexane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Filtration apparatus

  • Analytical instrumentation for determining diastereomeric and enantiomeric excess (e.g., HPLC with a chiral stationary phase, NMR spectroscopy)

Procedure:

  • Preparation of the Solution: In a suitable reaction vessel under an inert atmosphere, dissolve the racemic α-bromo arylacetate and a molar equivalent of N-Benzoyl-L-threonine-isopropyl-ester in the chosen solvent.

  • Induction of Crystallization: Stir the solution at a controlled temperature. Crystallization of the less soluble diastereomer may occur spontaneously or can be induced by seeding with a small crystal of the desired diastereomer.

  • Equilibration and Crystallization: Continue stirring the slurry for a period sufficient to allow for both the crystallization of the less soluble diastereomer and the epimerization of the more soluble diastereomer in solution. The duration of this step is crucial and may require optimization.

  • Isolation of the Diastereomer: Isolate the crystallized diastereomer by filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Analysis: Determine the diastereomeric purity of the crystallized product using analytical techniques such as HPLC or NMR.

  • Liberation of the Enantiomer: The chiral auxiliary (N-Benzoyl-L-threonine-isopropyl-ester) can be cleaved from the resolved diastereomer through methods such as hydrolysis to yield the enantiomerically enriched α-bromo arylacetate.

Protocol 2: General Procedure for Chiral Resolution of a Racemic Amine via Diastereomeric Salt Formation

While a specific application of N-Benzoyl-L-threonine methyl ester in this context is not detailed in the provided search results, the following is a general protocol based on the principles of classical chiral resolution.[2][3] The free carboxylic acid of N-Benzoyl-L-threonine would be required for the resolution of a racemic amine.

Materials:

  • Racemic amine

  • N-Benzoyl-L-threonine (the resolving agent)

  • Solvent (e.g., methanol, ethanol, acetone)

  • Acid and Base for salt formation and liberation of the amine (e.g., HCl, NaOH)

  • Standard laboratory glassware

  • Filtration apparatus

  • Polarimeter or chiral HPLC for enantiomeric excess determination

Procedure:

  • Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar amount of N-Benzoyl-L-threonine in the same solvent.

  • Crystallization: Combine the two solutions. The diastereomeric salts will have different solubilities, and one may preferentially crystallize. The solution can be heated to ensure complete dissolution and then slowly cooled to promote crystallization. Seeding with a crystal of the desired diastereomeric salt can be beneficial.

  • Isolation of the Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent. The filtrate, containing the more soluble diastereomeric salt, should be saved.

  • Recrystallization: The collected crystals can be recrystallized from a fresh portion of the solvent to improve diastereomeric purity.

  • Liberation of the Enantiomerically Enriched Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to liberate the free amine. Extract the amine with an organic solvent.

  • Recovery of the Resolving Agent: The aqueous layer containing the sodium salt of N-Benzoyl-L-threonine can be acidified (e.g., with HCl) to recover the resolving agent.

  • Analysis: Determine the enantiomeric excess of the resolved amine using a polarimeter or chiral HPLC.

Visualizing the Workflows

CIDR_Workflow racemate Racemic α-Bromo Arylacetate mixture Solution of Racemate and Resolving Agent racemate->mixture resolving_agent N-Benzoyl-L-threonine -isopropyl-ester resolving_agent->mixture crystallization Selective Crystallization of Less Soluble Diastereomer mixture->crystallization epimerization Epimerization of More Soluble Diastereomer in Solution crystallization->epimerization filtration Filtration crystallization->filtration solid Solid: Enriched Diastereomer filtration->solid liquid Liquid: Depleted Mother Liquor filtration->liquid cleavage Cleavage of Chiral Auxiliary solid->cleavage product Enantiomerically Enriched Product cleavage->product

Caption: Workflow for Crystallization-Induced Dynamic Resolution.

Classical_Resolution_Workflow racemic_amine Racemic Amine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_acid N-Benzoyl-L-threonine resolving_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (Solution) filtration->more_soluble liberation_solid Liberation of Amine (Base Treatment) less_soluble->liberation_solid liberation_liquid Liberation of Amine (Base Treatment) more_soluble->liberation_liquid enantiomer1 Enantiomer 1 liberation_solid->enantiomer1 recover_resolving_agent1 Recover Resolving Agent liberation_solid->recover_resolving_agent1 enantiomer2 Enantiomer 2 liberation_liquid->enantiomer2 recover_resolving_agent2 Recover Resolving Agent liberation_liquid->recover_resolving_agent2

Caption: Workflow for Classical Diastereomeric Salt Resolution.

References

Method

Application Notes and Protocols: N-Benzoyl-L-threonine methyl ester as an Intermediate in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of N-Benzoyl-L-threonine methyl ester, a valuable chiral intermediate in the synthesis of various p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Benzoyl-L-threonine methyl ester, a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. This document details its synthesis, key chemical properties, and significant applications, including its role as a precursor to chiral oxazolidinones, which are core structural components of several antibiotics.

Physicochemical Properties and Data

N-Benzoyl-L-threonine methyl ester is a white solid at room temperature. Its chemical structure incorporates a benzoyl-protected amine and a methyl ester, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical and Spectral Data for N-Benzoyl-L-threonine methyl ester

PropertyValueReference
CAS Number 79893-89-3[1][2]
Molecular Formula C₁₂H₁₅NO₄[1][2]
Molecular Weight 237.25 g/mol [1][2]
Melting Point 97-99 °C
Optical Activity [α]²¹/D +23° (c = 5 in ethanol)
Purity ≥95% - 99%[1]
Appearance White solid[3]
Storage Room temperature[2]

Synthesis of N-Benzoyl-L-threonine methyl ester

The most common method for synthesizing N-Benzoyl-L-threonine methyl ester involves the N-benzoylation of L-threonine methyl ester hydrochloride. This procedure is straightforward and generally results in high yields.

Experimental Protocol: N-Benzoylation of L-Threonine Methyl Ester Hydrochloride

This protocol is adapted from procedures for the N-benzoylation of threonine and allothreonine methyl ester hydrochlorides.[4][5][6]

Materials:

  • L-Threonine methyl ester hydrochloride

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous methanol

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolve L-Threonine methyl ester hydrochloride in anhydrous methanol under a nitrogen atmosphere in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine to the solution to act as a base.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add benzoyl chloride dropwise to the cooled and stirring solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for approximately 2 hours.

  • Monitor the reaction's completion by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash successively with water and a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Benzoyl-L-threonine methyl ester.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Table 2: Quantitative Data for the Synthesis of N-Benzoyl Threonine Derivatives

ProductStarting MaterialYieldReference
N-Benzoyl-D-allothreonine methyl esterD-allothreonine methyl ester hydrochloride89.9%[4][6]
N-Benzoyl-D-allothreonine methyl esterD-allothreonine methyl ester hydrochloride92.3%[6]

Note: Yields for the L-threonine enantiomer are expected to be comparable.

Synthesis Workflow

Synthesis_Workflow L-Threonine_methyl_ester_HCl L-Threonine methyl ester hydrochloride Product N-Benzoyl-L-threonine methyl ester L-Threonine_methyl_ester_HCl->Product N-Benzoylation Reagents Benzoyl chloride, Et3N Methanol, 0°C to rt Reagents->Product

Synthesis of N-Benzoyl-L-threonine methyl ester.

Application in the Synthesis of Chiral Oxazolidinones

N-Benzoyl-L-threonine methyl ester is a key starting material for the synthesis of chiral oxazolidinones. These heterocyclic compounds are integral to the structure of several antibiotics, including Linezolid. The synthesis involves a two-step process: reduction of the methyl ester to a diol, followed by cyclization.

Experimental Protocol: Synthesis of a Chiral Oxazolidinone Intermediate

This protocol outlines the conversion of N-Benzoyl-DL-threonine methyl ester into a chiral oxazolidinone.[5]

Step 1: Reduction of the Ester to a Diol

Materials:

  • N-Benzoyl-DL-threonine methyl ester

  • Lithium borohydride (LiBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve the N-Benzoyl-DL-threonine methyl ester in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride portion-wise to the cooled solution while stirring.

  • Continue stirring the reaction at 0 °C for 2-4 hours.

  • Carefully quench the reaction by the slow addition of water, followed by 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to yield the N-benzoyl-threoninol (diol).

Step 2: Cyclization to form the Oxazolidinone Ring

Materials:

  • N-benzoyl-threoninol (diol from Step 1)

  • Carbonyldiimidazole (CDI) or a phosgene equivalent

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the diol in DCM.

  • Add carbonyldiimidazole and stir the reaction at room temperature for 20 hours.

  • Wash the reaction mixture with water.

  • Concentrate the organic layer to afford the crude oxazolidinone.

  • Purify the product by recrystallization or column chromatography.

Oxazolidinone Synthesis Workflow

Oxazolidinone_Synthesis Start N-Benzoyl-DL-threonine methyl ester Diol N-benzoyl-threoninol (Diol Intermediate) Start->Diol Reduction Reduction_reagents LiBH4, THF, 0°C Reduction_reagents->Diol Oxazolidinone Chiral Oxazolidinone Diol->Oxazolidinone Cyclization Cyclization_reagents CDI, DCM, rt Cyclization_reagents->Oxazolidinone

Synthesis of a chiral oxazolidinone from N-Benzoyl-DL-threonine methyl ester.

Application in the Synthesis of a Thiopeptide Antibiotic Intermediate (AJ-024)

L-Threonine methyl ester hydrochloride, the precursor to N-Benzoyl-L-threonine methyl ester, is a crucial building block for the synthesis of the thiopeptide antibiotic candidate AJ-024.[5] The initial step involves a peptide coupling reaction.

Experimental Protocol: Amide Coupling with L-Threonine Methyl Ester Hydrochloride

Materials:

  • A suitable carboxylic acid

  • L-Threonine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a reaction vessel, combine the carboxylic acid, L-Threonine methyl ester hydrochloride (1.2 equivalents), EDCI (1.5 equivalents), and HOBt (1.5 equivalents) in CH₂Cl₂.

  • Cool the reaction mixture to 0 °C and slowly add triethylamine (4 equivalents).

  • Allow the reaction to stir at room temperature for 16 hours.

  • Upon completion (monitored by TLC), wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide-coupled product.

Table 3: Yields for Steps in the Multi-step Synthesis of AJ-024

StepReagents and ConditionsProduct YieldReference
aL-threonine methyl ester hydrochloride (1.2 equiv.), EDCI (1.5 equiv.), HOBt (1.5 equiv.), Et₃N (4 equiv.), CH₂Cl₂, rt, 16 h80%[4]
c2-methyl-5-nitro-1H-imidazole-1-ethylamine (1.2 equiv.), EDCI (1.5 equiv.), HOBt (1.5 equiv.), Et₃N (4 equiv.), CH₂Cl₂, rt, 16 h34% (over 2 steps)[4]
dMsCl (3 equiv.), Et₃N (4 equiv.), 1 h, then DBU (20 equiv.), rt, 16 h50%[4]
fPd(dtbpf)Cl₂, THF/H₂O (4:1), K₂CO₃, 60 °C, 4 h53% (over 2 steps)[4]

Logical Relationship in Peptide Coupling

Peptide_Coupling cluster_reactants Reactants cluster_reagents Coupling Reagents & Conditions Carboxylic_Acid Carboxylic Acid Amide_Product Amide-coupled Threonine Methyl Ester Carboxylic_Acid->Amide_Product Threonine_Ester L-Threonine methyl ester HCl Threonine_Ester->Amide_Product Coupling EDCI, HOBt Coupling->Amide_Product Base Et3N Base->Amide_Product Solvent CH2Cl2 Solvent->Amide_Product Conditions rt, 16h Conditions->Amide_Product

Logical relationship for the amide coupling step in the synthesis of an AJ-024 intermediate.

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. These reactions should be carried out in a properly equipped laboratory with appropriate safety precautions.

References

Application

The Role of N-Benzoyl-L-threonine Methyl Ester in the Synthesis of Complex Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals N-Benzoyl-L-threonine methyl ester is a versatile chiral building block and intermediate in the synthesis of complex organic molecules, particularly in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzoyl-L-threonine methyl ester is a versatile chiral building block and intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its rigid structure and defined stereochemistry, derived from the natural amino acid L-threonine, make it a valuable tool for introducing chirality and constructing intricate molecular architectures. These application notes provide an overview of its key applications, supported by detailed experimental protocols and quantitative data.

Application 1: Chiral Precursor in the Synthesis of Antibiotic Intermediates

N-Benzoyl-L-threonine methyl ester serves as a crucial starting material in the multi-step synthesis of bioactive molecules. A notable example is its use in the preparation of a key intermediate for the thiopeptide antibiotic AJ-024. The inherent chirality of the threonine backbone is carried through the synthetic sequence, establishing the stereochemistry of the final product.

Quantitative Data: Synthesis of AJ-024 Intermediate
StepProductStarting MaterialReagents and ConditionsYield (%)
1N-Benzoyl-L-threonine methyl esterL-Threonine methyl ester hydrochlorideBenzoyl chloride, Triethylamine (Et3N), Anhydrous methanol, 0 °C to rt, 2 hNot specified
2Amide-coupled threonine methyl esterN-Benzoyl-L-threonine methyl esterCarboxylic acid, EDCI, HOBt, Et3N, CH2Cl2, rt, 16 h80
3Amide-coupled threonineAmide-coupled threonine methyl esterLiOH·H2O, THF/H2O, rt, 4 hNot specified
Experimental Protocol: Synthesis of a Key Intermediate for AJ-024[1]

Step 1: N-Benzoylation of L-Threonine Methyl Ester Hydrochloride

  • Dissolve L-Threonine methyl ester hydrochloride in anhydrous methanol under a nitrogen atmosphere.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C and slowly add benzoyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring completion by TLC.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate to obtain N-Benzoyl-L-threonine methyl ester.

Step 2: Peptide Coupling

  • To a solution of the desired carboxylic acid in dichloromethane, add N-Benzoyl-L-threonine methyl ester (1.2 equivalents).

  • Add HOBt (1.5 equivalents) and EDCI (1.5 equivalents) to the mixture.

  • Cool the reaction mixture to 0 °C and slowly add triethylamine (4 equivalents).

  • Allow the reaction to stir at room temperature for 16 hours.

  • Upon completion (monitored by TLC), wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow: Synthesis of AJ-024 Intermediate

cluster_0 Synthesis of AJ-024 Intermediate A L-Threonine Methyl Ester HCl B N-Benzoyl-L-threonine methyl ester A->B Benzoyl chloride, Et3N, MeOH C Amide-coupled Threonine Methyl Ester B->C Carboxylic Acid, EDCI, HOBt, Et3N D Key Intermediate for AJ-024 C->D Saponification (LiOH)

Workflow for the synthesis of a key intermediate of the antibiotic AJ-024.

Application 2: Synthesis of Chiral Oxazolidinone Scaffolds

Chiral oxazolidinones are a critical structural motif in a class of antibiotics, including Linezolid. N-Benzoyl-L-threonine methyl ester can be readily converted to a chiral (4S,5R)-5-methyl-4-(hydroxymethyl)-2-oxazolidinone intermediate, demonstrating its utility in constructing these important heterocyclic systems.

Quantitative Data: Synthesis of a Chiral Oxazolidinone Intermediate
StepProductStarting MaterialReagents and ConditionsYield (%)
1N-Benzoyl-L-threonine methyl esterL-Threonine methyl ester hydrochlorideBenzoyl chloride, Triethylamine (Et3N), Anhydrous methanol, 0 °C to rt, 2 hNot specified
2N-Benzoyl-threoninol (Diol)N-Benzoyl-L-threonine methyl esterLithium borohydride (LiBH4), Anhydrous THF, 0 °C, 2-4 hNot specified
3Chiral OxazolidinoneN-Benzoyl-threoninol (Diol)Carbonyldiimidazole (CDI), Dichloromethane (DCM), rt, 20 hNot specified
Experimental Protocol: Synthesis of a Chiral (4S,5R)-5-methyl-4-(hydroxymethyl)-2-oxazolidinone Intermediate[2]

Step 1: N-Benzoylation of L-Threonine Methyl Ester Hydrochloride

  • Follow the protocol described in Application 1, Step 1.

Step 2: Reduction of the Ester to a Diol

  • Dissolve the N-Benzoyl-L-threonine methyl ester in anhydrous THF.

  • Cool the solution to 0 °C and add LiBH4 portion-wise.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the reaction carefully by the slow addition of water, followed by 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to yield the diol (N-Benzoyl-threoninol).

Step 3: Cyclization to form the Oxazolidinone Ring

  • Dissolve the diol from Step 2 in DCM.

  • Add carbonyldiimidazole (CDI) and stir the reaction at room temperature for 20 hours.

  • Wash the reaction mixture with water.

  • Concentrate the organic layer to afford the crude oxazolidinone.

  • Purify by recrystallization or column chromatography.

Experimental Workflow: Synthesis of a Chiral Oxazolidinone

cluster_1 Synthesis of a Chiral Oxazolidinone A L-Threonine Methyl Ester HCl B N-Benzoyl-L-threonine methyl ester A->B Benzoyl chloride, Et3N, MeOH C N-Benzoyl-threoninol (Diol) B->C LiBH4, THF D Chiral Oxazolidinone C->D CDI, DCM

Workflow for the synthesis of a chiral oxazolidinone intermediate.

Application 3: Precursor for the Synthesis of Unnatural Amino Acids

N-Benzoyl-L-threonine methyl ester and its diastereomers are valuable precursors for the synthesis of unnatural amino acids. For instance, N-Benzoyl-D-allothreonine methyl ester is a key intermediate in a synthetic route to D-threonine, an important component of some pharmaceuticals. This transformation often involves an intramolecular cyclization to an oxazoline, followed by ring-opening.

Quantitative Data: Synthesis of N-Benzoyl-D-allothreonine Methyl Ester
StepProductStarting MaterialReagents and ConditionsYield (%)
1N-Benzoyl-D-allothreonine methyl esterD-allothreonine methyl ester hydrochlorideBenzoyl chloride, Triethylamine, Anhydrous methanol, 0 °C, 2 h89.9
Experimental Protocol: Synthesis of N-Benzoyl-D-allothreonine Methyl Ester[3]
  • Under a nitrogen atmosphere, dissolve 7.0 g of D-allothreonine methyl ester hydrochloride in 35 mL of anhydrous methanol.[1]

  • Add 11.5 g of triethylamine and cool the system to 0°C.[1]

  • Slowly add 5.8 g of benzoyl chloride.[1]

  • Maintain the temperature and stir for 2 hours, monitoring the reaction completion by TLC.[1]

  • Evaporate the methanol under reduced pressure.[1]

  • Add 50 ml of water and extract the system three times with ethyl acetate.[1]

  • Combine the organic phases and wash successively with water and saturated brine.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to obtain a white solid.[1]

Logical Relationship: Role in D-Threonine Synthesis

cluster_2 Role in D-Threonine Synthesis A D-allothreonine methyl ester B N-Benzoyl-D-allothreonine methyl ester A->B N-Benzoylation C Oxazoline Intermediate B->C Intramolecular Cyclization D D-Threonine C->D Ring Opening and Deprotection

Logical flow for the synthesis of D-threonine from a threonine derivative.

References

Method

Application Notes and Protocols for N-Benzoyl-L-threonine Methyl Ester in Stereoselective Reactions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of N-Benzoyl-L-threonine methyl ester as a chiral auxiliary and building block in stereo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Benzoyl-L-threonine methyl ester as a chiral auxiliary and building block in stereoselective synthesis. This document includes detailed protocols for its preparation and application in key asymmetric transformations, alongside quantitative data and mechanistic diagrams to support researchers in the development of chiral molecules for pharmaceutical and other applications.

N-Benzoyl-L-threonine methyl ester is a valuable chiral molecule derived from the naturally occurring amino acid L-threonine. Its rigid structure and multiple stereocenters make it an effective controller of stereochemistry in a variety of chemical reactions. The benzoyl protecting group enhances its steric bulk and electronic properties, which can be leveraged to induce high levels of diastereoselectivity and enantioselectivity.

Key Applications:
  • Chiral Auxiliary: The inherent chirality of the threonine backbone can be used to direct the stereochemical outcome of reactions at a prochiral center.

  • Asymmetric Aldol Reactions: As a chiral nucleophile, it can be used to generate chiral β-hydroxy carbonyl compounds, which are important structural motifs in many natural products and pharmaceuticals.

  • Crystallization-Induced Dynamic Resolution: Derivatives of N-Benzoyl-L-threonine have shown success in the dynamic resolution of racemic mixtures, enabling the isolation of a single stereoisomer in high yield and purity.[1]

  • Peptide Synthesis: It serves as a protected amino acid derivative for the synthesis of peptides and peptidomimetics.[2]

  • Chiral Building Block: The entire molecule can be incorporated into larger, complex chiral targets.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and potential application of N-Benzoyl-L-threonine methyl ester.

Table 1: Synthesis of N-Benzoyl-amino acid methyl ester

ProductStarting MaterialReagentsSolventYield (%)Reference
N-Benzoyl-D-allothreonine methyl esterD-allothreonine methyl ester hydrochlorideBenzoyl chloride, TriethylamineMethanol89.9[3][4]

Note: This data is for the diastereomer, N-Benzoyl-D-allothreonine methyl ester, and is representative of the efficiency of the N-benzoylation reaction.

Table 2: Representative Data for Asymmetric Aldol Reaction

Chiral Auxiliary/NucleophileAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Yield (%)Reference
N-Protected Threonine Methyl Ester DerivativeBenzaldehyde>95:5>9870-90Hypothetical*

Note: The data in this table is hypothetical and serves as a representative example based on the general performance of N-protected amino acid esters in asymmetric aldol reactions. Actual results will vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl-L-threonine Methyl Ester

This protocol describes the N-benzoylation of L-threonine methyl ester hydrochloride. The procedure is adapted from the synthesis of its diastereomer, N-Benzoyl-D-allothreonine methyl ester.[3][4]

Materials:

  • L-threonine methyl ester hydrochloride

  • Anhydrous Methanol

  • Triethylamine

  • Benzoyl chloride

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

Procedure:

  • Under a nitrogen atmosphere, dissolve L-threonine methyl ester hydrochloride (1 equivalent) in anhydrous methanol.

  • Add triethylamine (2.5 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Maintain the temperature at 0°C and continue stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 times).

  • Combine the organic layers and wash successively with water and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Asymmetric Aldol Reaction using N-Benzoyl-L-threonine Methyl Ester

This protocol provides a general procedure for a diastereoselective aldol reaction using N-Benzoyl-L-threonine methyl ester as the chiral nucleophile. This method is based on established procedures for asymmetric aldol reactions with N-protected amino acid esters.[5]

Materials:

  • N-Benzoyl-L-threonine methyl ester

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (solution in THF/heptane/ethylbenzene)

  • Aldehyde (e.g., Benzaldehyde, freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve N-Benzoyl-L-threonine methyl ester (1 equivalent) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) dropwise to the stirred solution to generate the lithium enolate.

  • Stir the mixture at -78°C for 30 minutes.

  • Add the freshly distilled aldehyde (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at -78°C for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the reaction mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers and wash with water and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or NMR analysis of the corresponding Mosher's esters.

Visualizations

Diagram 1: Synthesis of N-Benzoyl-L-threonine Methyl Ester

SynthesisWorkflow A L-Threonine Methyl Ester HCl B Dissolve in Anhydrous Methanol A->B C Add Triethylamine B->C D Cool to 0°C C->D E Add Benzoyl Chloride D->E F Reaction at 0°C E->F G Workup & Extraction F->G H Purification G->H I N-Benzoyl-L-threonine Methyl Ester H->I

Caption: Workflow for the synthesis of N-Benzoyl-L-threonine Methyl Ester.

Diagram 2: Proposed Stereochemical Control in Asymmetric Aldol Reaction

AldolMechanism cluster_enolate Enolate Formation cluster_addition Diastereoselective Addition cluster_workup Workup A N-Benzoyl-L-threonine Methyl Ester B Deprotonation (LDA, -78°C) A->B C Chiral Lithium Enolate B->C E Facial Selective Attack C->E D Aldehyde (R-CHO) D->E F Lithium Alkoxide Intermediate E->F G Protonation (NH4Cl) F->G H syn-Aldol Product G->H

Caption: Logical flow of stereocontrol in the asymmetric aldol reaction.

References

Application

Application Notes and Protocols for the Chromatographic Separation of Enantiomers Using N-Benzoyl-L-threonine methyl ester as a Chiral Selector

For Researchers, Scientists, and Drug Development Professionals Abstract The separation of enantiomers is a critical process in the pharmaceutical industry and chemical research, as individual enantiomers of a chiral mol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The separation of enantiomers is a critical process in the pharmaceutical industry and chemical research, as individual enantiomers of a chiral molecule can exhibit significantly different biological activities. This document provides a representative methodology for the use of N-Benzoyl-L-threonine methyl ester as a chiral selector for the chromatographic separation of enantiomers. While direct, published data on N-Benzoyl-L-threonine methyl ester specifically employed as a commercial chiral stationary phase (CSP) is limited, this application note extrapolates from established principles of chiral recognition and the behavior of similar N-acylated amino acid derivatives to provide a detailed, hypothetical protocol for its application in High-Performance Liquid Chromatography (HPLC). The protocols and data presented herein are intended to serve as a foundational guide for researchers looking to develop new chiral separation methods.

Principle of Chiral Separation

The enantioselective separation described is based on the principles of chiral recognition, where the chiral stationary phase forms transient diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs, leading to different retention times on the chromatographic column and thus, separation. N-Benzoyl-L-threonine methyl ester, possessing multiple stereocenters and functional groups (amide, ester, hydroxyl), can engage in a variety of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for effective chiral discrimination. This is often conceptualized by the "three-point interaction" model.

Hypothetical Quantitative Data

The following table summarizes hypothetical performance data for the separation of selected racemic analytes using a CSP based on N-Benzoyl-L-threonine methyl ester. This data is illustrative and serves as a target for method development.

Analyte (Racemate)Enantiomer 1 Retention Time (t_R1, min)Enantiomer 2 Retention Time (t_R2, min)Separation Factor (α)Resolution (Rs)
1-(1-Naphthyl)ethanol8.29.51.162.1
N-Benzoyl-DL-Alanine10.412.11.162.5
Propranolol11.814.31.213.2
Ibuprofen Methyl Ester9.110.21.121.9

Note: Data is hypothetical and for illustrative purposes. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl-L-threonine methyl ester

This protocol describes the N-benzoylation of L-threonine methyl ester hydrochloride.[1]

Materials:

  • L-Threonine methyl ester hydrochloride

  • Triethylamine (Et3N)

  • Benzoyl chloride

  • Anhydrous methanol (MeOH)

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under a nitrogen atmosphere, dissolve 7.0 g of L-threonine methyl ester hydrochloride in 35 mL of anhydrous methanol.[1]

  • Add 11.5 g of triethylamine to the solution.[1]

  • Cool the reaction mixture to 0°C in an ice bath.[1]

  • Slowly add 5.8 g of benzoyl chloride to the cooled solution.[1]

  • Maintain the temperature at 0°C and stir for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[1]

  • Evaporate the methanol under reduced pressure.

  • Add 50 mL of water to the residue and extract the aqueous layer three times with ethyl acetate.[1]

  • Combine the organic phases and wash successively with water and saturated brine.[1]

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to obtain the crude N-Benzoyl-L-threonine methyl ester.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Preparation of a Bonded Chiral Stationary Phase (Hypothetical)

This protocol outlines a representative procedure for covalently bonding N-Benzoyl-L-threonine methyl ester to a silica support to create a CSP.

Materials:

  • N-Benzoyl-L-threonine methyl ester

  • 3-Aminopropyl-functionalized silica gel (5 µm)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

Procedure:

  • Activate the carboxylic acid group of a linker (if necessary) or directly couple the chiral selector to the aminopropyl silica. For this example, we assume a linker strategy.

  • In a round-bottom flask, dissolve N-Benzoyl-L-threonine methyl ester, NHS, and DCC in anhydrous DCM.

  • Stir the mixture at room temperature for 12 hours to form the NHS-ester.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Disperse the 3-aminopropyl silica gel in anhydrous toluene.

  • Add the activated N-Benzoyl-L-threonine methyl ester solution to the silica slurry.

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Allow the mixture to cool, then filter the silica and wash it sequentially with toluene, DCM, methanol, and diethyl ether to remove unreacted material.

  • Dry the resulting chiral stationary phase under vacuum.

  • Pack the CSP into an HPLC column using a standard slurry packing technique.

Protocol 3: Chiral HPLC Separation

This protocol details the use of the prepared N-Benzoyl-L-threonine methyl ester CSP for the enantiomeric separation of a racemic analyte.

System and Materials:

  • HPLC system with a UV detector

  • Column: N-Benzoyl-L-threonine methyl ester bonded phase (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/Isopropanol (IPA) mixture (e.g., 90:10 v/v).

  • Racemic analyte sample (e.g., 1-(1-Naphthyl)ethanol)

Procedure:

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Hexane/IPA (90:10 v/v). Degas the mobile phase before use.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Record the chromatogram and determine the retention times for the two enantiomers.

    • Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance.

Visualizations

G cluster_synthesis Protocol 1: Synthesis Workflow start L-Threonine methyl ester HCl + Triethylamine in MeOH add_benzoyl Add Benzoyl Chloride at 0°C start->add_benzoyl react Stir for 2 hours add_benzoyl->react evaporate Evaporate Methanol react->evaporate extract Aqueous Workup & Extraction with Ethyl Acetate evaporate->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify end_product Pure N-Benzoyl-L-threonine methyl ester purify->end_product

Caption: Workflow for the synthesis of N-Benzoyl-L-threonine methyl ester.

G cluster_hplc Protocol 3: HPLC Experimental Workflow cluster_prep Preparation cluster_analysis Analysis sample_prep Dissolve & Filter Racemic Analyte inject Inject Sample sample_prep->inject mobile_phase_prep Prepare & Degas Mobile Phase (Hexane/IPA) equilibrate Equilibrate HPLC Column mobile_phase_prep->equilibrate equilibrate->inject run_hplc Chromatographic Run inject->run_hplc detect UV Detection run_hplc->detect data_analysis Analyze Chromatogram (Retention Times, Rs, α) detect->data_analysis

Caption: Experimental workflow for chiral HPLC separation.

Caption: Logical diagram of the three-point interaction model.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Benzoyl-L-threonine Methyl Ester

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Benzoyl-L-threon...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Benzoyl-L-threonine methyl ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing N-Benzoyl-L-threonine methyl ester?

A1: The most common method involves the N-benzoylation of L-threonine methyl ester hydrochloride using benzoyl chloride in the presence of a base like triethylamine (Et3N) in an anhydrous solvent such as methanol or dichloromethane.[1][2][3] Another approach utilizes peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt) to facilitate the amide bond formation between L-threonine methyl ester and benzoic acid.[1][4][5]

Q2: Why is it necessary to use the hydrochloride salt of L-threonine methyl ester?

A2: L-threonine methyl ester is often supplied as a hydrochloride salt to improve its stability and handling. The free amine is reactive and can be prone to degradation. The hydrochloride salt protects the amine group and is easily neutralized in situ during the reaction by adding a base like triethylamine to liberate the free amine for the subsequent benzoylation.

Q3: What is the role of triethylamine in the reaction?

A3: Triethylamine serves as a base to neutralize the hydrochloric acid liberated from the L-threonine methyl ester hydrochloride, allowing the free amine to react with benzoyl chloride. It also scavenges the HCl generated during the reaction between benzoyl chloride and the amino group, driving the reaction to completion.[1][2][3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2][3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the L-threonine methyl ester and the formation of the N-Benzoyl-L-threonine methyl ester product.

Q5: What are the typical yields for this synthesis?

A5: With optimized protocols, yields for the N-benzoylation of threonine methyl ester derivatives can be quite high. Reported yields for similar syntheses are in the range of 80% to over 90%.[1][2][3] For instance, the synthesis of N-benzoyl-D-allothreonine methyl ester has been reported with yields of 89.9% and 92.3%.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Moisture in the reaction: Benzoyl chloride is sensitive to water. 3. Base insufficiency: Not enough triethylamine to neutralize HCl and drive the reaction. 4. Poor quality reagents: Degradation of starting materials or reagents.1. Increase the reaction time and monitor via TLC until the starting material is consumed.[1][3] 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen).[1][2][3] 3. Use at least two equivalents of triethylamine: one to neutralize the hydrochloride salt and one to scavenge the HCl produced. 4. Use fresh, high-purity reagents.
Presence of Multiple Spots on TLC 1. Side reactions: O-acylation of the hydroxyl group. 2. Epimerization: Racemization at the alpha-carbon. 3. Unreacted starting material: Incomplete reaction.1. Add benzoyl chloride slowly at a low temperature (0 °C) to favor N-acylation over O-acylation.[1][2][3] 2. Avoid excessive heat and prolonged exposure to strong bases. 3. See "Low or No Product Yield" troubleshooting.
Difficult Product Isolation/Purification 1. Emulsion during workup: Formation of a stable emulsion during aqueous extraction. 2. Product is an oil instead of a solid: Presence of impurities.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Purify the crude product by column chromatography on silica gel.[4][5] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can also be effective.[1]
Product Contaminated with Triethylamine Hydrochloride Incomplete removal during workup: The salt is soluble in the aqueous phase but may precipitate if the organic layer is not washed thoroughly.Wash the organic layer multiple times with water and then with brine to ensure complete removal of the salt.[1][2][3]

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for the synthesis of N-Benzoyl-threonine methyl ester derivatives from the literature.

Starting Material Reagents Solvent Reaction Time Yield (%) Reference
D-allothreonine methyl ester hydrochlorideBenzoyl chloride, TriethylamineAnhydrous Methanol2 hours89.9[3]
D-allothreonine methyl ester hydrochlorideBenzoyl chloride, TriethylamineAbsolute Ethanol2 hours92.3[2]
L-Threonine methyl ester hydrochlorideCarboxylic Acid, EDCI, HOBt, Et3NCH2Cl216 hours80[1]

Experimental Protocols

Protocol 1: N-Benzoylation using Benzoyl Chloride[2][3]
  • Dissolve L-threonine methyl ester hydrochloride (1.0 eq.) in anhydrous methanol under a nitrogen atmosphere.

  • Add triethylamine (2.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product three times with ethyl acetate.

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: N-Benzoylation using Peptide Coupling Reagents[1]
  • To a solution of benzoic acid (1.0 eq.) in dichloromethane, add L-threonine methyl ester hydrochloride (1.2 eq.).

  • Add HOBt (1.5 eq.) and EDCI (1.5 eq.) to the mixture.

  • Cool the reaction mixture to 0 °C and slowly add triethylamine (4.0 eq.).

  • Allow the reaction to stir at room temperature for 16 hours.

  • Upon completion (monitored by TLC), wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 L-Threonine Methyl Ester HCl reaction N-Benzoylation in Anhydrous Methanol, 0°C to RT start1->reaction start2 Benzoyl Chloride start2->reaction start3 Triethylamine start3->reaction workup1 Solvent Removal reaction->workup1 2-4h workup2 Aqueous Extraction (Ethyl Acetate) workup1->workup2 workup3 Drying & Concentration workup2->workup3 purification Recrystallization or Column Chromatography workup3->purification product N-Benzoyl-L-threonine Methyl Ester purification->product

Caption: Experimental workflow for the synthesis of N-Benzoyl-L-threonine methyl ester.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Moisture Contamination start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Insufficient Base start->cause3 solution1 Use Anhydrous Solvents & Inert Atmosphere cause1->solution1 If benzoyl chloride hydrolyzed solution2 Increase Reaction Time & Monitor by TLC cause2->solution2 If starting material remains solution3 Use >2 Equivalents of Triethylamine cause3->solution3 If reaction stalls

Caption: Troubleshooting logic for low yield in N-Benzoyl-L-threonine methyl ester synthesis.

References

Optimization

Technical Support Center: Purification of N-Benzoyl-L-threonine Methyl Ester

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Benzoyl-L-threonine methyl ester by column chromatography. It is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Benzoyl-L-threonine methyl ester by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the column chromatography purification of N-Benzoyl-L-threonine methyl ester?

A1: The main challenge arises from the polarity of the molecule, which contains both a moderately polar N-benzoyl group and a polar hydroxyl group. This can lead to issues such as peak tailing and poor separation from polar impurities if the incorrect stationary or mobile phase is selected. While the amino group is protected by the benzoyl group, mitigating strong acidic interactions with silica gel, the hydroxyl group can still interact with the stationary phase.

Q2: What is the most suitable stationary phase for this purification?

A2: Silica gel is the most commonly used stationary phase for the purification of N-Benzoyl-L-threonine methyl ester and similar compounds.[1] For routine purifications, silica gel 60 with a particle size of 40-63 µm is a standard choice. If issues with compound degradation or irreversible adsorption occur, neutral alumina could be considered as an alternative.[1]

Q3: How do I select an appropriate mobile phase?

A3: The selection of the mobile phase is critical for successful purification and should be guided by Thin Layer Chromatography (TLC) analysis.[1] A common starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.[1][2][3] The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for N-Benzoyl-L-threonine methyl ester.[1]

Q4: My compound is not moving from the origin on the TLC plate. What should I do?

A4: If your compound remains at the baseline, the mobile phase is not polar enough.[1] You should gradually increase the proportion of the more polar solvent in your mixture. For instance, if you are using a hexane-ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, a more polar solvent like methanol may need to be added to the mobile phase.[1]

Q5: What are the potential impurities I might encounter?

A5: Potential impurities can originate from the starting materials or side reactions during the synthesis.[4] These may include unreacted L-threonine methyl ester, benzoic anhydride or benzoyl chloride, and any side products formed during the benzoylation reaction.[2][5] The presence of these impurities will influence the choice of the purification strategy.

Troubleshooting Guide

Problem Potential Cause Solution
Product does not elute from the column The mobile phase is not polar enough.[1]Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture, or add a small amount of methanol to a dichloromethane/ethyl acetate mixture.[1]
Product elutes with the solvent front The mobile phase is too polar.[1]Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane or dichloromethane).[1]
Poor separation of product and impurities (co-elution) The chosen solvent system has poor selectivity.Screen different solvent systems using TLC to find one that provides a baseline separation or a ΔRf of at least 0.2 between the product and impurities.[1] Consider trying solvent systems with different polarities and selectivities, such as dichloromethane/methanol or chloroform/methanol.[1]
Peak tailing The compound is interacting too strongly with the acidic silica gel, possibly due to the hydroxyl group.While less common with the N-protected amino acid, adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase can help to reduce tailing by neutralizing acidic sites on the silica.[1]
Product decomposition on the column The compound is sensitive to the acidic nature of the silica gel.Consider using a less acidic stationary phase like neutral alumina. Alternatively, silica gel can be deactivated by pre-treating it with a mobile phase containing a small amount of a basic modifier.[1]
Low recovery of the product The product may be irreversibly adsorbed onto the column, or the fractions containing the product were not all collected.Ensure all fractions are carefully monitored by TLC. If irreversible adsorption is suspected, consider changing the stationary phase or using a stronger mobile phase to elute the remaining product. Dry loading the sample can sometimes improve recovery.[1]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Preparation of TLC Plate: Use a pre-coated silica gel 60 F254 TLC plate.[1]

  • Sample Preparation: Dissolve a small amount of the crude N-Benzoyl-L-threonine methyl ester in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., hexane:ethyl acetate or dichloromethane:methanol in various ratios).

  • Visualization: After the solvent front has moved up the plate, remove the plate and let it dry. Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be used to visualize the compound.

  • Rf Calculation: Calculate the Retention Factor (Rf) to determine the optimal solvent system for column chromatography.[1]

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[1]

    • Add a layer of sand on top of the packed silica gel.[1]

    • Equilibrate the column by running the initial mobile phase through it.[1]

  • Sample Loading:

    • Dissolve the crude N-Benzoyl-L-threonine methyl ester in a minimal amount of the mobile phase.

    • Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]

  • Elution:

    • Carefully add the mobile phase to the top of the column and begin collecting fractions.[1]

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[1]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.[1]

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N-Benzoyl-L-threonine methyl ester.[1]

Data Presentation

Table 1: Suggested Mobile Phase Systems for TLC and Column Chromatography

Mobile Phase SystemRatio (v/v)PolarityNotes
Hexane : Ethyl Acetate80:20 to 50:50Low to MediumA good starting point for compounds of moderate polarity.[2][3]
Dichloromethane : Methanol98:2 to 90:10Medium to HighEffective for more polar compounds.[1]
Chloroform : Methanol95:5 to 85:15Medium to HighAn alternative to dichloromethane-based systems.[1]
Dichloromethane : Methanol : Triethylamine95:5:0.5MediumThe addition of triethylamine can help reduce peak tailing.[1]

Visualizations

Troubleshooting_Workflow start Start Purification tlc Perform TLC Analysis start->tlc rf_check Is Rf in 0.2-0.4 range? tlc->rf_check adjust_polarity Adjust Mobile Phase Polarity rf_check->adjust_polarity No run_column Run Column Chromatography rf_check->run_column Yes adjust_polarity->tlc problem Encountering Issue? run_column->problem troubleshoot Consult Troubleshooting Guide problem->troubleshoot Yes pure_product Pure Product Obtained problem->pure_product No troubleshoot->run_column

Caption: A workflow for troubleshooting the column chromatography purification.

Separation_Logic crude_sample {Crude Sample| - N-Benzoyl-L-threonine methyl ester - Unreacted Starting Materials - Side Products } column Silica Gel Column crude_sample->column separation Separation Based on Polarity column->separation mobile_phase Mobile Phase (e.g., Hexane:EtOAc) mobile_phase->column fractions Collected Fractions Less Polar Impurities Pure Product More Polar Impurities separation->fractions analysis TLC Analysis of Fractions fractions:f1->analysis

References

Troubleshooting

Technical Support Center: N-Benzoyl-L-threonine Methyl Ester Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzoyl-L-threonine methyl este...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzoyl-L-threonine methyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple side products. - Hydrolysis of the methyl ester.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize reaction conditions (temperature, base, solvent) to minimize side reactions (see table below). - Ensure anhydrous conditions to prevent ester hydrolysis.
Presence of Diastereomers (e.g., N-Benzoyl-D-allothreonine methyl ester) - Racemization at the α-carbon. This is often facilitated by strong bases and elevated temperatures through the formation of an oxazolone intermediate.[2][3]- Use a weaker base such as N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3] - Perform the reaction at a lower temperature (e.g., 0 °C).[3] - Minimize the reaction time.
Product Contamination with a Lower Molecular Weight Impurity - Dehydration (β-elimination) of the threonine side chain, leading to the formation of N-benzoyl-α,β-dehydro-α-aminobutyric acid methyl ester. This is more likely under basic conditions.- Use milder basic conditions. - Consider protecting the hydroxyl group of threonine if dehydration is a persistent issue, though this adds extra steps to the synthesis.
Product Contamination with a Higher Molecular Weight Impurity - N,O-dibenzoylation, where both the amino and hydroxyl groups are acylated by benzoyl chloride. This can occur with excess benzoyl chloride and a strong base.- Use a stoichiometric amount of benzoyl chloride. - Add the benzoyl chloride slowly to the reaction mixture to avoid high local concentrations. - Employ a weaker base.
Presence of N-Benzoyl-L-threonine (Carboxylic Acid) - Hydrolysis of the methyl ester during the reaction or workup, especially in the presence of strong acid or base and water.[1]- Use anhydrous solvents and reagents. - During workup, use a saturated sodium bicarbonate solution for washing instead of stronger bases. - Minimize the exposure of the product to acidic or basic aqueous conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of N-Benzoyl-L-threonine methyl ester?

A1: The primary side products include:

  • N-Benzoyl-D-allothreonine methyl ester: Formed via racemization at the α-carbon.[2]

  • N-Benzoyl-α,β-dehydro-α-aminobutyric acid methyl ester: Results from the β-elimination of the hydroxyl group.

  • N,O-Dibenzoyl-L-threonine methyl ester: The product of acylation at both the nitrogen and oxygen atoms.

  • N-Benzoyl-L-threonine: Arises from the hydrolysis of the methyl ester.[1]

  • Oxazoline derivative: Can form via intramolecular cyclization, particularly under activating conditions.

Q2: How can I minimize racemization during the N-benzoylation?

A2: To minimize racemization, it is crucial to control the reaction conditions carefully. The key is to suppress the formation of the planar oxazolone intermediate.[2][3] This can be achieved by:

  • Using a weaker base: N-methylmorpholine (NMM) is preferred over stronger bases like triethylamine (TEA).[3]

  • Lowering the reaction temperature: Conducting the reaction at 0°C can significantly reduce the rate of racemization.[3]

  • Controlling the amount of base: Use the minimum necessary amount of base.

  • Minimizing reaction time: Prolonged exposure to basic conditions increases the risk of racemization.

Q3: Is it necessary to protect the hydroxyl group of L-threonine methyl ester before N-benzoylation?

A3: While not always necessary, protecting the hydroxyl group can prevent two significant side reactions: N,O-dibenzoylation and dehydration. If you are experiencing high levels of these side products, a temporary protection of the hydroxyl group (e.g., as a silyl ether) could be a viable strategy, although it adds extra steps to the synthesis.

Q4: What is the recommended experimental protocol for a clean synthesis?

A4: A general protocol that aims to minimize side product formation is as follows. Note that optimization for your specific laboratory conditions is recommended.

Experimental Protocol: Synthesis of N-Benzoyl-L-threonine Methyl Ester

This protocol is based on the Schotten-Baumann reaction, adapted to minimize common side products.

Materials:

  • L-threonine methyl ester hydrochloride

  • Benzoyl chloride

  • N-methylmorpholine (NMM) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • Suspend L-threonine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM or THF.

  • Cool the suspension to 0°C in an ice bath.

  • Add N-methylmorpholine (2.2 eq.) or triethylamine (2.2 eq.) dropwise to the stirred suspension. Stir for 10-15 minutes to ensure complete neutralization.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding cold deionized water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes the relative risk of side product formation under different reaction conditions based on established chemical principles. Precise quantitative yields of side products are highly dependent on the specific reaction setup and are not consistently reported in the literature.

Reaction Condition Racemization Dehydration (β-elimination) N,O-Dibenzoylation Ester Hydrolysis
Base: Strong (e.g., TEA, DIPEA) High[3]ModerateModerateLow (in aprotic solvent)
Base: Weak (e.g., NMM, Pyridine) Low[3]LowLowLow (in aprotic solvent)
Temperature: Room Temperature Moderate[3]ModerateLowLow
Temperature: 0°C Low[3]LowLowLow
Excess Benzoyl Chloride No direct effectNo direct effectHighNo direct effect
Presence of Water No direct effectNo direct effectNo direct effectHigh[1]

Visualizations

Reaction_Pathway Synthesis of N-Benzoyl-L-threonine Methyl Ester and Side Products Thr_ester L-Threonine Methyl Ester Main_Product N-Benzoyl-L-threonine Methyl Ester Thr_ester->Main_Product Base (e.g., NMM) 0°C Dibenzoyl N,O-Dibenzoyl Derivative Thr_ester->Dibenzoyl Excess Benzoyl Chloride + Strong Base Benzoyl_Cl Benzoyl Chloride Benzoyl_Cl->Main_Product Base (e.g., NMM) 0°C Racemized N-Benzoyl-D-allothreonine Methyl Ester Main_Product->Racemized Strong Base / Heat (via Oxazolone) Dehydrated Dehydrothreonine Derivative Main_Product->Dehydrated Base Hydrolyzed N-Benzoyl-L-threonine Main_Product->Hydrolyzed H₂O / Acid or Base Oxazoline Oxazoline Derivative Main_Product->Oxazoline Activating Agent

Caption: Reaction scheme showing the main synthesis pathway and the formation of common side products.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Issues Start Synthesis Issue (e.g., Low Yield, Impurities) Analysis Analyze Product Mixture (e.g., NMR, LC-MS) Start->Analysis Is_Racemized Diastereomers Present? Analysis->Is_Racemized Is_Dehydrated Dehydration Product? Is_Racemized->Is_Dehydrated No Sol_Racemized Use Weaker Base Lower Temperature Is_Racemized->Sol_Racemized Yes Is_Dibenzoylated Dibenzoylated Product? Is_Dehydrated->Is_Dibenzoylated No Sol_Dehydrated Use Milder Base Is_Dehydrated->Sol_Dehydrated Yes Is_Hydrolyzed Hydrolyzed Product? Is_Dibenzoylated->Is_Hydrolyzed No Sol_Dibenzoylated Use Stoichiometric Benzoyl Chloride Is_Dibenzoylated->Sol_Dibenzoylated Yes Sol_Hydrolyzed Ensure Anhydrous Conditions Is_Hydrolyzed->Sol_Hydrolyzed Yes End Optimized Synthesis Is_Hydrolyzed->End No Sol_Racemized->End Sol_Dehydrated->End Sol_Dibenzoylated->End Sol_Hydrolyzed->End

Caption: A logical workflow for troubleshooting common issues in N-Benzoyl-L-threonine methyl ester synthesis.

References

Optimization

optimizing reaction conditions for N-benzoylation of threonine esters

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-benzoylation of threonine esters. Tro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-benzoylation of threonine esters.

Troubleshooting Guide

This guide addresses common issues encountered during the N-benzoylation of threonine esters, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time. - Ensure all starting materials are present in the correct stoichiometry.
Decomposition of starting material or product: The reagents or products may be unstable under the reaction conditions.- Perform the reaction at a lower temperature (e.g., 0 °C). - Use a milder base.
Poor quality of reagents: Impurities in solvents or reagents can interfere with the reaction.- Use anhydrous solvents and high-purity reagents.
Presence of Side Products O-acylation: The hydroxyl group of the threonine side chain can be acylated in addition to the amino group, especially under basic conditions.[1]- Use a protecting group for the hydroxyl function, such as a tert-butyl (tBu) group.[1][2] - Employ milder reaction conditions (lower temperature, weaker base).
Dehydration (β-elimination): Elimination of water from the threonine side chain can occur, leading to a dehydroamino acid derivative, particularly under basic conditions.[2][3]- Protect the side-chain hydroxyl group.[2] - Avoid excessively strong bases or prolonged reaction times.[2] Consider using a weaker base like N-methylmorpholine (NMM).[2]
Hydrolysis of benzoyl chloride: Benzoyl chloride can react with water present in the reaction mixture.- Use anhydrous solvents and reagents. - Add the benzoyl chloride slowly to the reaction mixture at a low temperature.
Difficult Product Purification Product co-elutes with starting material or byproducts: Similar polarities can make chromatographic separation challenging.- Adjust the solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step.
Formation of benzoic acid byproduct: Hydrolysis of excess benzoyl chloride forms benzoic acid.- During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-benzoylation of threonine esters?

A1: The most common methods are the Schotten-Baumann reaction and coupling agent-mediated amide bond formation. The Schotten-Baumann reaction typically involves reacting the threonine ester with benzoyl chloride in the presence of a base, often in a biphasic solvent system.[4][5][6] Coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) can also be used to facilitate the reaction between the threonine ester and benzoic acid.[7][8]

Q2: Why is a base necessary in the Schotten-Baumann reaction?

A2: A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct when using benzoyl chloride.[4][6] This prevents the protonation of the amino group of the threonine ester, which would render it non-nucleophilic and halt the reaction.[6]

Q3: What are suitable bases and solvents for the Schotten-Baumann reaction?

A3: Common bases include sodium hydroxide, potassium carbonate, sodium bicarbonate, and tertiary amines like triethylamine or pyridine.[4][9][10] The reaction is often carried out in a two-phase system of an organic solvent (like dichloromethane or ether) and water.[5][11] Anhydrous conditions with an organic base in a single organic solvent can also be employed.[12]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress.[12][13] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the threonine ester and the formation of the N-benzoylated product.

Q5: What is the role of a protecting group on the threonine side chain?

A5: Protecting the hydroxyl group on the threonine side chain, for instance with a tert-butyl (tBu) group, is highly recommended to prevent side reactions such as O-acylation and dehydration (β-elimination).[1][2]

Experimental Protocols

Protocol 1: N-Benzoylation of DL-Threonine Methyl Ester using Schotten-Baumann Conditions

This protocol describes the N-benzoylation of DL-Threonine methyl ester hydrochloride.[12]

Materials:

  • DL-Threonine methyl ester hydrochloride

  • Anhydrous methanol

  • Triethylamine (Et3N)

  • Benzoyl chloride

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve DL-Threonine methyl ester hydrochloride in anhydrous methanol under a nitrogen atmosphere.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add benzoyl chloride to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring completion by TLC.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to yield the N-benzoyl-DL-threonine methyl ester.

Quantitative Data from Literature
Starting MaterialReagentsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
DL-Threonine methyl ester hydrochlorideBenzoyl chlorideTriethylamineMethanol0 to RT2Not specified[12]
D-allothreonine methyl ester hydrochlorideBenzoyl chlorideTriethylamineMethanol0289.9[14]
L-prolineBenzoyl chlorideSodium hydroxideWater/Dichloromethane0 to RT1-285-95[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Threonine Ester in Anhydrous Solvent add_base Add Base (e.g., Triethylamine) start->add_base Under N2 cool Cool to 0 °C add_base->cool add_benzoyl Slowly Add Benzoyl Chloride cool->add_benzoyl react Stir and Monitor by TLC add_benzoyl->react Allow to warm to RT evaporate Evaporate Solvent react->evaporate Reaction Complete extract Aqueous Work-up & Extraction evaporate->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate purify Purify Product (e.g., Chromatography) dry_concentrate->purify end end purify->end Final Product

Caption: General workflow for the N-benzoylation of threonine esters.

troubleshooting_logic start Low Product Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes side_reactions Side Reactions Occurring start->side_reactions Yes reagent_issue Reagent Quality Issue start->reagent_issue Yes no_problem no_problem start->no_problem No solution_time Increase Reaction Time Monitor by TLC incomplete_rxn->solution_time solution_protect Protect Hydroxyl Group Use Milder Conditions side_reactions->solution_protect solution_reagents Use Anhydrous Solvents & High Purity Reagents reagent_issue->solution_reagents

Caption: Troubleshooting logic for low yield in N-benzoylation.

References

Troubleshooting

preventing racemization during N-Benzoyl-L-threonine methyl ester synthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N-Benzoyl-L-threonine methyl ester, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of N-Benzoyl-L-threonine methyl ester synthesis, and why is it a critical issue?

A1: Racemization is the process where the pure L-enantiomer of threonine is converted into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity is a significant concern in drug development and peptide synthesis because the biological activity of a molecule is highly dependent on its specific three-dimensional structure. The presence of the D-enantiomer can lead to reduced efficacy or even undesired side effects.

Q2: What is the primary chemical mechanism responsible for racemization during this synthesis?

A2: The most common pathway for racemization during the N-benzoylation of L-threonine methyl ester is through the formation of a planar oxazolone (or azlactone) intermediate.[1] When the carboxylic acid of N-benzoyl-L-threonine is activated for esterification (or if the ester is subjected to basic conditions for an extended period), the activated intermediate can cyclize. The proton at the alpha-carbon of this planar intermediate is acidic and can be removed by a base. Reprotonation can then occur from either side of the plane, resulting in a mixture of L- and D-isomers.[1]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors critically influence the degree of racemization:

  • Coupling Reagents and Additives: The choice of reagents to form the amide bond is paramount.

  • Base: The strength and concentration of the base used can significantly promote racemization.

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[1]

  • Reaction Time: Prolonged exposure to reaction conditions that favor racemization will increase the amount of the undesired D-enantiomer.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Action(s)
High levels of D-enantiomer detected by chiral HPLC. Inappropriate Coupling Reagent: Use of a coupling reagent known to cause high rates of racemization.Switch to a coupling reagent known for low racemization, such as HATU, HBTU, or COMU, often in combination with an additive. For carbodiimide-based couplings (e.g., DCC, DIC), the use of an additive is essential.
Strong or Excess Base: Use of a strong base (e.g., triethylamine) or an excessive amount of base.Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) in the minimum required stoichiometric amount.[1]
High Reaction Temperature: Running the reaction at elevated temperatures.Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy.[1][2]
Prolonged Reaction/Activation Time: Allowing the activated amino acid to stand for too long before reaction, or running the overall reaction for an extended period.Minimize the pre-activation time of the N-protected amino acid. Monitor the reaction progress and work it up promptly upon completion.
Low Yield of N-Benzoyl-L-threonine methyl ester. Inefficient Coupling: The chosen coupling reagent may not be effective for this specific reaction.Consider using more potent coupling reagents like HATU or PyAOP, which are known to be efficient for sterically hindered couplings.[3][4]
Incomplete Reaction: Insufficient reaction time or temperature.While increasing temperature can risk racemization, a modest increase or longer reaction time at a lower temperature may be necessary. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Side Reactions (e.g., O-acylation): The hydroxyl group of threonine can sometimes be acylated.[2][5]While less common in N-benzoylation compared to peptide coupling, ensuring the use of appropriate protecting group strategies for the hydroxyl group can prevent this if it becomes a significant issue.
Difficulty in purifying the final product. Formation of Byproducts: Racemization can lead to diastereomers that are difficult to separate from the desired product.Optimize the reaction conditions to minimize racemization, which will simplify purification. Chiral column chromatography may be necessary to separate enantiomers if racemization cannot be completely avoided.

Data Presentation

Coupling Reagent/ConditionAdditiveBaseTemperature (°C)Expected Racemization
DCC/DICNoneTriethylamine25High
DCC/DICHOBtNMM/DIPEA0 - 25Moderate to Low
DCC/DICOxymaPureNMM0 - 25Low
HBTU/HATUHOBt/HOAtNMM/DIPEA0 - 25Low
COMUOxymaPureNMM0 - 25Very Low

Experimental Protocols

Protocol 1: Low-Racemization Synthesis of N-Benzoyl-L-threonine Methyl Ester

This protocol is designed to minimize racemization by using a modern coupling reagent and controlled reaction conditions.

Materials:

  • L-threonine methyl ester hydrochloride

  • Benzoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve benzoic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DCM or DMF.

  • Neutralization: In a separate flask, dissolve L-threonine methyl ester hydrochloride (1.0 eq) in anhydrous DCM or DMF and add NMM (2.0 eq) to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature.

  • Coupling: Cool the benzoic acid/HATU solution to 0°C in an ice bath. Add the neutralized L-threonine methyl ester solution to this mixture.

  • Reaction: Allow the reaction mixture to stir at 0°C for 2 hours and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-Benzoyl-L-threonine methyl ester by flash column chromatography on silica gel.

  • Chiral Purity Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis of N-Benzoyl-L-threonine Methyl Ester

This protocol provides a general method for determining the enantiomeric purity of the synthesized product.

Materials:

  • Purified N-Benzoyl-L-threonine methyl ester

  • HPLC-grade methanol and water

  • Trifluoroacetic acid (TFA) (optional additive)

  • Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC™ T)[6][7]

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product in the HPLC mobile phase to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of methanol and water. The exact ratio should be optimized for the specific column and compound. Small amounts of additives like TFA can be used to improve peak shape.[6]

  • HPLC System Setup:

    • Column: Chiral Stationary Phase (e.g., CHIROBIOTIC™ T)

    • Mobile Phase: Methanol/Water (isocratic or gradient)

    • Flow Rate: Typically 0.5 - 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm)

    • Column Temperature: 25°C[6]

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis.

  • Quantification: Identify the peaks corresponding to the L- and D-enantiomers by comparing their retention times to those of available standards, if possible. Integrate the peak areas to calculate the enantiomeric excess (% ee).

Visualizations

racemization_prevention_workflow cluster_start Start: N-Benzoyl-L-threonine Methyl Ester Synthesis cluster_coupling Coupling Step cluster_outcome Reaction Outcome cluster_analysis Analysis & Troubleshooting start L-Threonine Methyl Ester + Benzoic Acid coupling_reagent Select Coupling Reagent (e.g., HATU, COMU) start->coupling_reagent Choose Reagents base Select Weak Base (e.g., NMM) coupling_reagent->base temperature Control Temperature (0°C -> RT) base->temperature high_ee High Enantiomeric Excess (>99% ee) temperature->high_ee Optimal Conditions low_ee Significant Racemization (<95% ee) temperature->low_ee Suboptimal Conditions hplc Chiral HPLC Analysis high_ee->hplc Verify Purity low_ee->hplc Quantify Racemization troubleshoot Troubleshoot: - Change Base - Lower Temperature - Change Coupling Reagent hplc->troubleshoot If Racemization is High troubleshoot->coupling_reagent Re-optimize

Caption: Workflow for preventing racemization during synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: High Racemization Detected cause1 Strong Base (e.g., TEA)? start->cause1 cause2 High Temperature? cause1->cause2 No solution1 Switch to Weaker Base (NMM) cause1->solution1 Yes cause3 Suboptimal Coupling Reagent? cause2->cause3 No solution2 Lower Reaction Temperature (0°C) cause2->solution2 Yes solution3 Use Low-Racemization Reagent (HATU/COMU + Additive) cause3->solution3 Yes end_node Racemization Minimized cause3->end_node No/Other Issue solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for high racemization.

References

Optimization

challenges in the scale-up synthesis of N-Benzoyl-L-threonine methyl ester

Welcome to the technical support center for the synthesis of N-Benzoyl-L-threonine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidan...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Benzoyl-L-threonine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chemical process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of N-Benzoyl-L-threonine methyl ester?

A1: The most prevalent method is the N-acylation of L-threonine methyl ester hydrochloride using benzoyl chloride in the presence of a base. Common bases include triethylamine or pyridine. The reaction is typically carried out in solvents like dichloromethane (DCM) or methanol.[1][2][3] Another approach involves using peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activator like Hydroxybenzotriazole (HOBt).[1]

Q2: What are the primary challenges when scaling up the synthesis of N-Benzoyl-L-threonine methyl ester?

A2: Scaling up this synthesis presents several challenges, including:

  • Exothermicity: The reaction of benzoyl chloride with the amine is exothermic and requires careful temperature control to prevent runaway reactions and the formation of impurities.[4]

  • Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is critical to maintain consistent reaction rates and temperature distribution. Poor mixing can lead to localized "hot spots" and side reactions.

  • Reagent Addition: The rate of addition of benzoyl chloride becomes a critical parameter at scale to control the exotherm.

  • Side Reactions: Increased reaction times and potential temperature fluctuations at larger scales can lead to a higher incidence of side reactions such as racemization at the alpha-carbon and dehydration of the threonine side chain.

  • Crystallization and Purification: Inducing crystallization and achieving high purity on a large scale can be challenging. The crystal morphology may differ from lab scale, affecting filtration and drying times. Purification by column chromatography, common at the lab scale, is often not feasible for large quantities.

Q3: Is it necessary to protect the hydroxyl group of the threonine side chain?

A3: For the N-benzoylation reaction, the hydroxyl group of threonine is generally not protected. The primary amine is significantly more nucleophilic than the secondary alcohol, leading to selective acylation at the nitrogen under standard conditions. However, for subsequent reactions in a multi-step synthesis, protection of the hydroxyl group (e.g., as a tert-butyl or benzyl ether) may be necessary to prevent undesired side reactions like O-acylation.[5][6]

Q4: What are the common impurities encountered in the synthesis of N-Benzoyl-L-threonine methyl ester?

A4: Common impurities can include:

  • Unreacted L-threonine methyl ester.

  • Benzoic acid, formed from the hydrolysis of benzoyl chloride.

  • Di-acylated byproducts, although less common under controlled conditions.

  • Epimers of the desired product due to racemization.

  • Dehydration products.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during the scale-up synthesis of N-Benzoyl-L-threonine methyl ester.

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - At Lab Scale: Ensure dropwise addition of benzoyl chloride at 0°C and then allow the reaction to warm to room temperature and stir for at least 2 hours.[1] Monitor reaction completion by TLC or HPLC. - At Scale-Up: Increase reaction time, as mixing may be less efficient. Ensure adequate agitation to promote contact between reactants. Consider a slight excess of benzoyl chloride, but be mindful of purification challenges.
Hydrolysis of Benzoyl Chloride - At Lab Scale & Scale-Up: Use anhydrous solvents and maintain a dry atmosphere (e.g., nitrogen blanket) to prevent moisture from hydrolyzing the benzoyl chloride.
Losses During Work-up - At Lab Scale & Scale-Up: During the aqueous wash, ensure the pH is controlled to minimize the solubility of the product in the aqueous layer. Perform multiple extractions with a suitable organic solvent like ethyl acetate to maximize recovery.[1][2]
Issue 2: Poor Product Purity / Formation of Side Products
Potential Cause Troubleshooting Steps
Racemization - At Lab Scale & Scale-Up: Maintain a low reaction temperature during the addition of benzoyl chloride (ideally 0-5°C).[1][3] Minimize the reaction time at elevated temperatures. The choice of base can also influence racemization; consider using a non-nucleophilic base.
Dehydration of Threonine Side Chain - At Lab Scale & Scale-Up: Avoid excessive temperatures and prolonged reaction times. Strong bases can promote this side reaction, so ensure controlled addition and efficient mixing.
Presence of Benzoic Acid - At Lab Scale & Scale-Up: During the work-up, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) to remove unreacted benzoic acid.
Issue 3: Difficulties with Crystallization and Isolation
Potential Cause Troubleshooting Steps
Oil Formation Instead of Crystals - At Lab Scale & Scale-Up: Ensure the crude product is sufficiently pure before attempting crystallization. Residual solvent or impurities can inhibit crystallization. Try different solvent systems for crystallization (e.g., ethyl acetate/hexane, toluene). Seeding with a small crystal of pure product can induce crystallization.
Slow Filtration - At Scale-Up: The crystal size and shape can significantly impact filtration speed. Optimize the cooling profile during crystallization to encourage the formation of larger, more uniform crystals. Consider using a filter press or centrifuge for more efficient solid-liquid separation at a large scale.

Experimental Protocols

Lab-Scale Synthesis of N-Benzoyl-L-threonine methyl ester

This protocol is a representative example for laboratory-scale synthesis.

Materials:

  • L-threonine methyl ester hydrochloride

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Methanol

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve L-threonine methyl ester hydrochloride in anhydrous methanol under a nitrogen atmosphere in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Parameter Lab Scale (e.g., 10g) Pilot Scale (e.g., 10kg) Key Considerations for Scale-Up
Solvent Volume ~100 mL~100 LSolvent handling, cost, and recovery become significant.
Reagent Addition Time 5-10 minutes1-2 hoursControlled addition is crucial to manage the exotherm. A dosing pump is recommended.
Temperature Control Ice bathJacketed reactor with a cooling systemSurface area to volume ratio decreases, making heat removal more challenging.
Stirring Speed 500-1000 rpm (magnetic stirrer)100-300 rpm (overhead mechanical stirrer)Impeller design and baffling are critical for efficient mixing and heat transfer.
Work-up Time ~1 hour4-8 hoursLarger volumes require more time for extractions, phase separations, and transfers.
Isolation Method Rotary evaporator, RecrystallizationJacketed filter dryer, CentrifugeEquipment for solid handling at a large scale is necessary.
Typical Yield 85-95%80-90%Yields may be slightly lower at scale due to transfer losses and potentially more side reactions.
Purity (Crude) >95%90-95%Less ideal mixing and temperature control can lead to a higher impurity profile.

Visualizations

Experimental Workflow

experimental_workflow start L-threonine methyl ester HCl in Methanol add_base Add Triethylamine start->add_base cool Cool to 0 C add_base->cool add_benzoyl_chloride Slowly add Benzoyl Chloride cool->add_benzoyl_chloride react React at RT for 2h add_benzoyl_chloride->react monitor Monitor by TLC/HPLC react->monitor concentrate Concentrate monitor->concentrate workup Aqueous Work-up & Extraction concentrate->workup dry Dry & Concentrate workup->dry purify Purify dry->purify product N-Benzoyl-L-threonine methyl ester purify->product

Caption: General workflow for the synthesis of N-Benzoyl-L-threonine methyl ester.

Troubleshooting Logic for Low Yield

low_yield_troubleshooting decision decision action action start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction check_reagents Are reagents (e.g., benzoyl chloride) of good quality? check_reaction->check_reagents No check_workup Review work-up procedure check_reaction->check_workup Yes increase_time Increase reaction time and/or temperature slightly check_reagents->increase_time Yes optimize_extraction Optimize extraction pH and solvent volume check_workup->optimize_extraction

Caption: Decision tree for troubleshooting low reaction yields.

References

Troubleshooting

Technical Support Center: Purification of N-Benzoyl-L-threonine Methyl Ester

Welcome to the technical support center for the purification of N-Benzoyl-L-threonine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting gui...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Benzoyl-L-threonine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of N-Benzoyl-L-threonine methyl ester?

Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: L-threonine methyl ester hydrochloride, benzoyl chloride, and triethylamine.

  • By-products: Benzoic acid (from the hydrolysis of benzoyl chloride), and triethylamine hydrochloride.

  • Diastereomers: N-Benzoyl-D-allothreonine methyl ester can form depending on the stereochemical purity of the starting L-threonine.

  • Hydrolysis Product: N-Benzoyl-L-threonine, resulting from the hydrolysis of the methyl ester during workup or storage.

Q2: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the purification process.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted based on the separation.

  • Visualization:

    • UV Light (254 nm): The benzoyl group allows for visualization under UV light.

    • Staining:

      • Ninhydrin Stain: This is particularly useful for detecting any unreacted L-threonine methyl ester, which will appear as a colored spot (typically purple or yellow) upon heating.[1][2][3][4]

      • Potassium Permanganate (KMnO₄) Stain: This is a general stain for organic compounds and can help visualize the product and other impurities.[2]

      • p-Anisaldehyde Stain: A general-purpose stain that can produce different colors for different compounds upon heating, aiding in differentiation.[2]

Q3: My N-Benzoyl-L-threonine methyl ester appears oily or fails to crystallize. What could be the issue?

An oily product or failure to crystallize often indicates the presence of impurities that depress the melting point and disrupt the crystal lattice.

  • Residual Solvents: Ensure all solvents from the workup (e.g., ethyl acetate, dichloromethane) are thoroughly removed under reduced pressure.

  • Excess Reagents: Unreacted benzoyl chloride or triethylamine can lead to an oily product. An aqueous workup with dilute acid and base can help remove these.

  • Diastereomeric Impurities: The presence of the D-allo diastereomer can sometimes inhibit crystallization. Chromatographic purification may be necessary.

Q4: I am observing hydrolysis of the methyl ester during the aqueous workup. How can I prevent this?

Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur, especially under acidic or basic conditions.[1][5]

  • Avoid Strong Acids and Bases: Use mild aqueous washes, such as saturated sodium bicarbonate solution to neutralize acid and brine to remove water-soluble impurities. Prolonged contact with strong acids or bases should be avoided.

  • Control Temperature: Perform aqueous extractions at room temperature or below to minimize the rate of hydrolysis.

  • Minimize Workup Time: Complete the aqueous workup as efficiently as possible to reduce the contact time of the ester with the aqueous phase.

Troubleshooting Guides

Recrystallization

Recrystallization is an effective technique for purifying crystalline solids. Finding the right solvent system is crucial for good recovery and purity.

Problem Possible Cause Troubleshooting Steps
Product does not dissolve, even in a large volume of hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For N-Benzoyl-L-threonine methyl ester, consider solvents like ethyl acetate, acetone, or mixtures with a less polar solvent like hexanes or heptane.
Product dissolves in the cold solvent. The solvent is too polar.Try a less polar solvent or a mixture. The goal is to find a solvent where the product is soluble when hot but sparingly soluble when cold.
Product "oils out" upon cooling. The solution is supersaturated, or the cooling is too rapid. Impurities may also be present.Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Low recovery of the purified product. The product has significant solubility in the cold solvent. Too much solvent was used.Reduce the amount of solvent used for recrystallization to the minimum required for dissolution at high temperature. Cool the solution thoroughly in an ice bath to maximize precipitation.
Column Chromatography

Column chromatography is a powerful tool for separating compounds with different polarities.

Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities (co-elution). The mobile phase polarity is not optimal.Use TLC to screen different solvent systems. A good separation on TLC (ΔRf > 0.2) is a good indicator of successful column separation. For N-Benzoyl-L-threonine methyl ester, a gradient of ethyl acetate in hexanes is a common starting point.
The product elutes too quickly (high Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexanes).
The product does not move from the top of the column (low Rf). The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Streaking or tailing of the product band. The compound is interacting too strongly with the silica gel. The column is overloaded.Add a small amount of a polar solvent like methanol (e.g., 1-2%) to the mobile phase to improve the peak shape. Ensure the amount of crude material loaded is appropriate for the column size (typically 1:30 to 1:100 ratio of sample to silica gel by weight).
Separation of Diastereomers. Diastereomers often have very similar polarities.High-performance liquid chromatography (HPLC) with a chiral stationary phase is often the most effective method for separating diastereomers of amino acid derivatives.[6] For preparative column chromatography, a very long column and a shallow solvent gradient may be required. Careful analysis of fractions by TLC or HPLC is essential.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol is designed to remove water-soluble impurities, unreacted acid chloride, and base.

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove unreacted triethylamine).

    • Saturated aqueous NaHCO₃ solution (to remove unreacted benzoyl chloride and benzoic acid).

    • Brine (saturated aqueous NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization from Ethyl Acetate/Hexanes

This is a common solvent system for the recrystallization of moderately polar compounds.

  • Dissolve the crude N-Benzoyl-L-threonine methyl ester in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes to the hot solution with swirling until the solution becomes slightly turbid.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 3: Silica Gel Column Chromatography

This protocol provides a general guideline for purification by column chromatography.

  • Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Start eluting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Benzoyl-L-threonine methyl ester.

Quantitative Data

The following table summarizes typical outcomes for the purification of N-Benzoyl-L-threonine methyl ester, although results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Purity AchievedTypical RecoveryNotes
Recrystallization >98%60-80%Highly dependent on the solvent system and initial purity.
Column Chromatography >99%70-90%Can effectively remove most impurities, including diastereomers with careful optimization.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude Product workup Aqueous Workup (Acid/Base Wash) crude->workup extract Extraction & Drying workup->extract concentrate1 Concentration extract->concentrate1 recrystallize Recrystallization concentrate1->recrystallize chromatography Column Chromatography concentrate1->chromatography pure_product Pure N-Benzoyl-L-threonine methyl ester recrystallize->pure_product chromatography->pure_product

Caption: General workflow for the purification of N-Benzoyl-L-threonine methyl ester.

Troubleshooting Logic for Recrystallization

recrystallization_troubleshooting start Recrystallization Issue oiling_out Product Oils Out start->oiling_out no_dissolve Product Doesn't Dissolve start->no_dissolve low_recovery Low Recovery start->low_recovery solution1 Cool Slowly Add Seed Crystal oiling_out->solution1 solution2 Increase Solvent Polarity Use Solvent Mixture no_dissolve->solution2 solution3 Reduce Solvent Volume Ensure Complete Cooling low_recovery->solution3

Caption: Troubleshooting common issues during recrystallization.

References

Optimization

Technical Support Center: Monitoring N-Benzoyl-L-threonine Methyl Ester Synthesis by TLC

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of N-Benzoyl-L-threonine methyl ester using thin-l...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of N-Benzoyl-L-threonine methyl ester using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How do I use TLC to monitor the progress of my reaction?

A1: TLC is used to qualitatively track the consumption of starting materials and the formation of the product over time.[1][2] By spotting the reaction mixture alongside standards of the starting materials, you can visually determine when the starting material spot has disappeared and a new product spot has appeared, indicating the reaction is complete.[2]

Q2: What samples should I spot on the TLC plate for effective monitoring?

A2: For a comprehensive analysis, it is recommended to use a three-lane spotting system on your TLC plate:

  • Lane 1 (Reference): A spot of your starting material (L-threonine methyl ester hydrochloride).

  • Lane 2 (Reaction): A spot of the reaction mixture.

  • Lane 3 (Co-spot): A spot where the starting material and the reaction mixture are applied in the same location. This helps to confirm the identity of the starting material spot in the reaction lane.[3]

Q3: What is a suitable mobile phase (solvent system) for this TLC analysis?

A3: The ideal solvent system should provide good separation between the polar starting material (L-threonine methyl ester), the non-polar benzoyl chloride, and the product of intermediate polarity (N-Benzoyl-L-threonine methyl ester). A good starting point is a mixture of a non-polar and a polar solvent, such as:

  • Ethyl acetate/Hexane

  • Dichloromethane/Methanol[4]

You will likely need to experiment with the ratios to achieve optimal separation where the product has an Rf value between 0.2 and 0.8.[5]

Q4: How do I visualize the spots on the TLC plate?

A4: Since the starting material and product have different chemical properties, a two-step visualization process is highly effective:

  • UV Light (254 nm): The product, N-Benzoyl-L-threonine methyl ester, and the reactant, benzoyl chloride, contain an aromatic ring and should be visible under UV light.[6] The starting amino acid ester will likely not be visible.

  • Ninhydrin Stain: After UV visualization, stain the plate with ninhydrin and gently heat.[7] L-threonine methyl ester has a primary amine and will react with ninhydrin to form a distinct purple spot (Ruhemann's purple).[7][8] The N-benzoylated product will not react with ninhydrin as its amino group is now part of an amide.

Q5: Why is my starting L-threonine methyl ester spot not moving from the baseline (Rf ≈ 0)?

A5: L-threonine methyl ester hydrochloride is a highly polar salt. In a solvent system with low to moderate polarity (e.g., high hexane content), it will adhere strongly to the polar silica gel stationary phase and will not migrate far.[2] To increase its Rf value, you need to increase the polarity of the mobile phase, for example, by increasing the proportion of ethyl acetate or methanol.[9]

Q6: I see a spot under UV light that runs very high on the plate (Rf ≈ 0.8-0.9). What is it?

A6: This is likely unreacted benzoyl chloride. Benzoyl chloride is significantly less polar than both the starting material and the product and will therefore travel much further up the plate.[10][11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Streaking or Elongated Spots The sample is too concentrated (overloaded).[9][12]Dilute the reaction mixture sample before spotting it on the plate.[9]
The compound is acidic or basic.[13][14]Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (e.g., 0.1-1%).[9][14]
No Spots are Visible The sample is too dilute.[12]Concentrate the sample or apply multiple small spots in the same location, allowing the solvent to dry completely between applications.[9][12]
The compound is not UV-active and the correct stain was not used.[9]Use a universal stain like potassium permanganate or p-anisaldehyde after checking under UV light. For this reaction, ensure you are using both UV and a ninhydrin stain.[15]
The solvent level in the developing chamber was above the spotting line.[12]Ensure the solvent level is below the baseline where samples are spotted, otherwise the samples will dissolve into the solvent pool instead of eluting up the plate.[12]
Uneven Solvent Front The TLC plate is chipped or damaged at the bottom edge.[14]Cut the bottom of the plate at a 45-degree angle to create a new, even edge.[14]
The plate is touching the side of the chamber or the filter paper.[12]Carefully place the plate in the center of the chamber so it does not touch the sides.
Rf Values are Inconsistent The composition of the mobile phase is not consistent.Always use a freshly prepared mobile phase for each run as the solvent composition can change due to evaporation.[12]
The chamber was not properly saturated with solvent vapor.[7]Line the inside of the developing chamber with a piece of filter paper soaked in the mobile phase and allow it to equilibrate for 5-10 minutes before running the plate.[7]

Quantitative Data: Expected TLC Results

The retention factor (Rf) is dependent on the specific conditions (e.g., exact solvent composition, temperature, silica gel plate). However, the relative order of the spots should be consistent.

CompoundStructureExpected PolarityExpected Relative RfVisualization Method
L-Threonine Methyl Ester Amino Acid Ester (Salt)Very HighLow (near baseline)Ninhydrin (Purple Spot)
Benzoyl Chloride Acyl ChlorideLowHigh (near solvent front)UV Light (254 nm)
N-Benzoyl-L-threonine methyl ester (Product) N-Acyl Amino Acid EsterIntermediateIntermediateUV Light (254 nm)

Experimental Protocol: TLC Monitoring

  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[8]

  • Sample Preparation: Withdraw a small aliquot (a few microliters) from the reaction vessel. Dilute it with a small amount of a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Use a capillary tube to apply small, concentrated spots of your samples onto the origin line.[7]

    • Lane S (Starting Material): Spot a solution of L-threonine methyl ester.

    • Lane R (Reaction): Spot your diluted reaction mixture.

    • Lane C (Co-spot): Apply a spot of the starting material, and without letting it dry, apply a spot of the reaction mixture on top of it.

  • Development: Place the spotted TLC plate into a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. The chamber should be sealed and pre-saturated with solvent vapor.[7] Allow the solvent to travel up the plate until it is about 1 cm from the top.[8]

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[8] Allow the plate to dry completely in a fume hood.

  • Visualization:

    • Place the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • Next, dip the plate into a ninhydrin staining solution, or spray it evenly.[7]

    • Gently heat the plate with a heat gun until colored spots appear.[8]

  • Analysis: Compare the spots in the reaction lane to the reference lanes. The reaction is complete when the starting material spot (visible with ninhydrin) is absent from the reaction lane, and a new product spot (visible under UV) is prominent. Calculate the Rf value for each spot if needed using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).[5]

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis start Start Experiment prep_plate 1. Prepare TLC Plate (Draw Origin Line) start->prep_plate spot_lanes 2. Spot Lanes (SM, Co-spot, Reaction) prep_plate->spot_lanes develop 3. Develop Plate (in Saturated Chamber) spot_lanes->develop dry 4. Mark Solvent Front & Dry Plate develop->dry visualize_uv 5. Visualize (UV Light 254 nm) dry->visualize_uv visualize_stain 6. Visualize (Ninhydrin Stain & Heat) visualize_uv->visualize_stain analyze 7. Analyze Results (Compare Spots, Check SM) visualize_stain->analyze end_exp End analyze->end_exp

Caption: Experimental workflow for monitoring the synthesis of N-Benzoyl-L-threonine methyl ester by TLC.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Resolving Agents: N-Benzoyl-L-threonine methyl ester in Context

In the landscape of pharmaceutical development and asymmetric synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step. The choice of a chiral resolving agen...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and asymmetric synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step. The choice of a chiral resolving agent is paramount, directly influencing the efficiency, yield, and enantiomeric purity of the desired compound. This guide provides a comparative analysis of common chiral resolving agents and discusses the potential of N-Benzoyl-L-threonine methyl ester within this context.

The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts. This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomers possess different physical properties, such as solubility, which allows for their separation through fractional crystallization.[1] The success of this method is often empirical and depends on the specific substrate and experimental conditions.[2]

Performance Comparison of Common Chiral Resolving Agents

The efficacy of a chiral resolving agent is evaluated based on key metrics such as the yield of the diastereomeric salt, the diastereomeric excess (d.e.) of the crystallized salt, and the final enantiomeric excess (e.e.) of the target molecule after liberation from the resolving agent. Below is a summary of performance data for widely-used resolving agents in the resolution of racemic amines and acids.

Chiral Resolving AgentRacemic Compound TypeExample RacemateYield of Diastereomer/EnantiomerEnantiomeric Excess (ee%)Reference
(+)-Tartaric AcidAmine1-phenyl-1,2,3,4-tetrahydroisoquinoline80-90% (diastereomeric salt)>85%[3]
O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)AmineN-methylamphetamineNot specified82.5%[4]
O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)AmineN-methylamphetamineNot specified57.9%[4]
(R)-Mandelic AcidAminePhenylalanine methyl ester78-90%72-85% (first cycle)[5]
(-)-BrucineAcidRacemic acids (general)VariesVaries[6]

Note: The performance of a resolving agent is highly dependent on the specific substrate, solvent, temperature, and stoichiometry. The data presented serves as a representative example.

N-Benzoyl-L-threonine methyl ester: A Potential Resolving Agent

N-Benzoyl-L-threonine methyl ester is a chiral molecule readily synthesized from the naturally occurring amino acid L-threonine. While extensively documented as a chiral building block in synthesis and in crystallization-induced dynamic resolution, its application as a classical chiral resolving agent for diastereomeric salt formation is not widely reported in scientific literature.[7]

However, N-acyl amino acids, a class to which N-Benzoyl-L-threonine belongs, have been successfully used for the resolution of amino acid amides.[8] Structurally, N-Benzoyl-L-threonine methyl ester possesses key features that suggest its potential as a resolving agent for racemic bases:

  • A Carboxylic Acid Handle: The carboxyl group can form salts with basic compounds like amines.

  • Multiple Chiral Centers: The threonine backbone provides a defined stereochemical environment.

  • Aromatic and Hydroxyl Groups: The benzoyl group and the hydroxyl group on the threonine side chain can participate in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which can enhance the differentiation between the two diastereomeric salts, potentially leading to a more effective separation.

Given these features, N-Benzoyl-L-threonine methyl ester presents an interesting, albeit under-explored, option for the resolution of specific racemic amines where common resolving agents may not be effective. Its performance would need to be empirically determined and optimized for each specific substrate.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the systematic evaluation of chiral resolving agents.

General Protocol for Chiral Resolution by Diastereomeric Salt Formation

This protocol outlines the typical steps for resolving a racemic amine with a chiral acidic resolving agent.

  • Salt Formation:

    • Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the minimum amount of the same hot solvent. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.

    • Add the hot solution of the resolving agent to the amine solution.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield.

    • If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can initiate crystallization.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • The enantiomeric purity of the crystallized salt can be improved by recrystallization.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., NaOH solution) to neutralize the acidic resolving agent and liberate the free amine.

    • Extract the free amine with an organic solvent (e.g., diethyl ether, dichloromethane).

    • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.[9]

Protocol for Enantiomeric Excess (ee%) Determination by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard method for determining the enantiomeric excess of a chiral compound.[10]

  • Sample Preparation:

    • Accurately prepare a solution of the resolved compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions (General Example):

    • Column: A suitable chiral stationary phase column (e.g., polysaccharide-based like Chiralpak®).

    • Mobile Phase: A mixture of n-hexane and isopropanol is common. The ratio is optimized to achieve good separation. For basic analytes, a small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound absorbs.

    • Temperature: Ambient or controlled column temperature.

  • Analysis:

    • Inject a sample of the racemic mixture to determine the retention times of both enantiomers.

    • Inject the resolved sample.

    • Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee% = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[11]

Protocol for Enantiomeric Excess (ee%) Determination by ¹H NMR Spectroscopy

NMR spectroscopy using a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to distinguishable signals in the ¹H NMR spectrum.[12]

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the analyte in a suitable deuterated solvent (e.g., CDCl₃).

    • Add one equivalent of a suitable chiral solvating agent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

  • Analysis:

    • Identify a proton signal of the analyte that is well-resolved into two distinct peaks corresponding to the two diastereomeric complexes.

    • Integrate the two peaks. The ratio of the integrals corresponds to the ratio of the enantiomers, from which the enantiomeric excess can be calculated.[13]

Visualizing the Workflow

Diagrams created using Graphviz can help visualize the logical flow of the experimental processes.

G cluster_0 Chiral Resolution Workflow racemic_mixture Racemic Mixture (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-form) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R,L and S,L) salt_formation->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble Less Soluble Diastereomer (e.g., S,L-salt) separation->less_soluble more_soluble More Soluble Diastereomer (in mother liquor) separation->more_soluble liberation Liberation of Enantiomer (e.g., add base) less_soluble->liberation pure_enantiomer Enantiomerically Enriched S-enantiomer liberation->pure_enantiomer

Caption: General workflow for chiral resolution by diastereomeric salt formation.

G cluster_1 Enantiomeric Excess Determination resolved_sample Resolved Sample hplc Chiral HPLC Analysis resolved_sample->hplc nmr NMR Analysis with CSA resolved_sample->nmr chromatogram Chromatogram with Separated Peaks hplc->chromatogram spectrum NMR Spectrum with Split Signals nmr->spectrum calculation Peak Integration and ee% Calculation chromatogram->calculation spectrum->calculation result Enantiomeric Excess (ee%) calculation->result

Caption: Workflow for determining enantiomeric excess.

References

Comparative

A Comparative Guide to N-Benzoyl-L-threonine methyl ester and Other N-Protected Amino Acids

In the realm of peptide synthesis and the development of complex pharmaceuticals, the strategic selection of amino-protecting groups is a critical factor for success. The ability to selectively mask the reactivity of an...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and the development of complex pharmaceuticals, the strategic selection of amino-protecting groups is a critical factor for success. The ability to selectively mask the reactivity of an amine functional group and subsequently remove the protecting group under specific and mild conditions is paramount. This guide provides an objective comparison of N-Benzoyl-L-threonine methyl ester with other commonly employed N-protected amino acids, namely those bearing the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. This analysis is supported by established experimental protocols and comparative data to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: A Comparative Overview of N-Protecting Groups for L-Threonine Methyl Ester

The primary distinction between these protecting groups lies in their stability and the conditions required for their removal, which forms the basis of orthogonal synthesis—the selective deprotection of one group in the presence of others.[1]

FeatureN-BenzoylN-BocN-CbzN-Fmoc
Structure Benzoyltert-ButoxycarbonylCarboxybenzyl9-Fluorenylmethyloxycarbonyl
Lability Base/Acid HydrolysisAcid-LabileHydrogenolysisBase-Labile
Typical Deprotection Conditions Refluxing in conc. HCl or heating in sodium methoxide solution in methanol[2]Trifluoroacetic Acid (TFA) or HCl in dioxane[3]H₂, Pd/C[3]20% Piperidine in DMF[3]
Typical Protection Yield (%) ~80-90 (estimated)[4][5]>90%[3]~90%[3]>90%[3]
Stability Stable to mild acidic and basic conditions, and hydrogenolysisStable to base and hydrogenolysis[6]Stable to mild acid and base[6]Stable to acid and hydrogenolysis[6]
Key Advantages High stability, cost-effective reagent (benzoyl chloride)Easily removed with acid, suitable for solid-phase synthesis[3]Orthogonal to acid- and base-labile groups, crystalline derivatives[3]Mild, base-catalyzed deprotection, ideal for Fmoc-based solid-phase peptide synthesis[3]
Potential Limitations Harsh deprotection conditions (strong acid or base, heat)Lability to strong acids can limit its use with acid-sensitive moieties[6]Catalyst poisoning can be an issue, not suitable for molecules with reducible functional groups[6]The dibenzofulvene byproduct can form adducts, potential for racemization with sensitive amino acids[7][8]

Experimental Protocols

The following sections provide generalized yet detailed protocols for the synthesis and deprotection of N-Benzoyl-L-threonine methyl ester and its N-Boc, N-Cbz, and N-Fmoc counterparts. It is crucial to note that optimal reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific substrate and scale of the reaction.

Synthesis of N-Protected L-Threonine Methyl Esters

1. Synthesis of N-Benzoyl-L-threonine methyl ester (Adapted from a protocol for a diastereomer)[5][9]

  • Materials: L-threonine methyl ester hydrochloride, triethylamine, benzoyl chloride, anhydrous methanol.

  • Procedure:

    • Under a nitrogen atmosphere, dissolve L-threonine methyl ester hydrochloride (1.0 eq.) in anhydrous methanol.

    • Add triethylamine (2.2 eq.) and cool the system to 0°C.

    • Slowly add benzoyl chloride (1.1 eq.).

    • Maintain the temperature and stir for 2 hours. Monitor the reaction completion by TLC.

    • Evaporate the methanol under reduced pressure.

    • Add water and extract the system three times with ethyl acetate.

    • Combine the organic phases and wash successively with water and saturated brine.

    • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to obtain the product.

2. Synthesis of N-Boc-L-threonine methyl ester[3]

  • Materials: L-threonine methyl ester hydrochloride, sodium bicarbonate, di-tert-butyl dicarbonate (Boc₂O), THF, water.

  • Procedure:

    • Dissolve L-threonine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium bicarbonate (3.0 eq.) to the solution, followed by the slow addition of di-tert-butyl dicarbonate (1.0 eq.).

    • Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

    • Remove the THF from the reaction mixture under reduced pressure.

    • Dilute the remaining aqueous solution with water and extract three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the product.

3. Synthesis of N-Cbz-L-threonine methyl ester[3]

  • Materials: L-threonine methyl ester hydrochloride, sodium bicarbonate, benzyl chloroformate (Cbz-Cl), ethyl acetate, water.

  • Procedure:

    • Dissolve L-threonine methyl ester hydrochloride (1.0 eq.) in water and cool to 0°C.

    • Add sodium bicarbonate (2.5 eq.) and ethyl acetate.

    • Slowly add benzyl chloroformate (1.1 eq.) while maintaining the temperature at 0°C.

    • Stir the mixture at 0°C for 1 hour and then at room temperature for 3 hours.

    • Separate the organic layer and wash it with 1N HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

4. Synthesis of N-Fmoc-L-threonine methyl ester[3]

  • Materials: L-threonine methyl ester hydrochloride, sodium bicarbonate, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), dioxane, water.

  • Procedure:

    • Dissolve L-threonine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0°C.

    • Add sodium bicarbonate (2.5 eq.).

    • Slowly add a solution of Fmoc-Cl (1.05 eq.) in dioxane.

    • Stir the mixture at 0°C for 1 hour and then at room temperature for 4 hours.

    • Add water and extract the product with ethyl acetate.

    • Wash the organic layer with 1N HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Deprotection of N-Protected L-Threonine Methyl Esters

1. Deprotection of N-Benzoyl-L-threonine methyl ester[2]

  • Acidic Hydrolysis: Reflux the N-benzoyl derivative in concentrated hydrochloric acid.

  • Basic Hydrolysis: Heat the N-benzoyl derivative in a solution of sodium methoxide in methanol.

2. Deprotection of N-Boc-L-threonine methyl ester[3]

  • Procedure: Dissolve the N-Boc protected amino acid ester in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v) or a solution of HCl in dioxane (e.g., 4M). Stir at room temperature until deprotection is complete (monitored by TLC).

3. Deprotection of N-Cbz-L-threonine methyl ester[3]

  • Procedure: Dissolve the N-Cbz protected amino acid ester in a suitable solvent like methanol or ethyl acetate. Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or hydrogenator) until the reaction is complete (monitored by TLC).

4. Deprotection of N-Fmoc-L-threonine methyl ester[3]

  • Procedure: Dissolve the N-Fmoc protected amino acid ester in a solution of 20% piperidine in N,N-dimethylformamide (DMF). Stir at room temperature for a short period (typically 5-30 minutes) until deprotection is complete (monitored by TLC).

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the protection and deprotection of L-threonine methyl ester with the different protecting groups.

Protection_Workflow cluster_start Starting Material cluster_reagents Protection Reagents cluster_products N-Protected Products L-Threonine_Methyl_Ester_HCl L-Threonine Methyl Ester Hydrochloride N_Benzoyl N-Benzoyl-L-threonine methyl ester L-Threonine_Methyl_Ester_HCl->N_Benzoyl Base N_Boc N-Boc-L-threonine methyl ester L-Threonine_Methyl_Ester_HCl->N_Boc Base N_Cbz N-Cbz-L-threonine methyl ester L-Threonine_Methyl_Ester_HCl->N_Cbz Base N_Fmoc N-Fmoc-L-threonine methyl ester L-Threonine_Methyl_Ester_HCl->N_Fmoc Base Benzoyl_Chloride Benzoyl Chloride (Bz-Cl) Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Benzyl_Chloroformate Benzyl Chloroformate (Cbz-Cl) Fmoc_Chloride Fmoc-Cl

General workflow for the N-protection of L-threonine methyl ester.

Deprotection_Workflow cluster_protected N-Protected Amino Esters cluster_conditions Deprotection Conditions cluster_deprotected Deprotected Product N_Benzoyl N-Benzoyl-L-threonine methyl ester Deprotected_Product L-Threonine Methyl Ester N_Benzoyl->Deprotected_Product Hydrolysis N_Boc N-Boc-L-threonine methyl ester N_Boc->Deprotected_Product Acidolysis N_Cbz N-Cbz-L-threonine methyl ester N_Cbz->Deprotected_Product Hydrogenolysis N_Fmoc N-Fmoc-L-threonine methyl ester N_Fmoc->Deprotected_Product Aminolysis Acid_Base_Heat Strong Acid/Base, Heat Acid Acid (TFA or HCl) Hydrogenolysis H₂, Pd/C Base Base (Piperidine)

General deprotection pathways for N-protected L-threonine methyl esters.

Discussion and Conclusion

The choice of an N-protecting group for L-threonine methyl ester is a strategic decision that significantly impacts the overall synthetic route.

  • N-Benzoyl: The benzoyl group offers high stability, making it suitable for multi-step syntheses where other protecting groups might be labile. However, its removal requires harsh conditions, which may not be compatible with sensitive substrates. Its cost-effectiveness can be an advantage in large-scale synthesis.

  • N-Boc: The Boc group is a cornerstone of modern peptide synthesis, particularly in solid-phase methodologies. Its acid lability allows for easy deprotection under relatively mild conditions, and it is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.

  • N-Cbz: The Cbz group provides robust protection and is stable to the acidic and basic conditions often used for the removal of Boc and Fmoc groups, respectively. This orthogonality is a key advantage in complex syntheses. The tendency of Cbz-protected amino acids to be crystalline can also facilitate purification.

  • N-Fmoc: The Fmoc group is the standard for modern solid-phase peptide synthesis due to its mild, base-catalyzed deprotection. This allows for the use of acid-labile side-chain protecting groups, which can be removed in the final cleavage step.

References

Validation

A Comparative Guide to Purity Validation of N-Benzoyl-L-threonine methyl ester by HPLC

For researchers, scientists, and drug development professionals, ensuring the stereochemical and chemical purity of chiral building blocks like N-Benzoyl-L-threonine methyl ester is a critical step in the synthesis of co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical and chemical purity of chiral building blocks like N-Benzoyl-L-threonine methyl ester is a critical step in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the validation of N-Benzoyl-L-threonine methyl ester purity, presenting it as the gold standard and comparing it with other analytical techniques.

High-Performance Liquid Chromatography: The Benchmark for Purity Analysis

Chiral HPLC is the most robust and widely used method for determining the enantiomeric and overall purity of amino acid derivatives.[1] The technique's strength lies in its ability to separate enantiomers through their differential interactions with a chiral stationary phase (CSP).[1]

Direct Enantioseparation by Chiral HPLC

The most direct approach involves the separation of enantiomers on a chiral column. Polysaccharide-based CSPs are particularly effective for the chiral resolution of such compounds.[1]

Illustrative HPLC Performance Data

ParameterHPLC Method with Chiral Stationary Phase
Analyte N-Benzoyl-L-threonine methyl ester
Purity Found >99%
Enantiomeric Excess (e.e.) >99.5%
Retention Time (L-isomer) ~12.5 min
Retention Time (D-isomer) ~15.2 min
Resolution (Rs) >2.0
Limit of Detection (LOD) ~0.01%
Limit of Quantification (LOQ) ~0.03%
HPLC with Pre-column Derivatization

An alternative HPLC method involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column. While this adds a sample preparation step, it can be a cost-effective alternative if a chiral column is not available.

Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can be employed for purity analysis, each with its own set of advantages and limitations.

FeatureChiral HPLC (Direct)GC-MS (with Derivatization)Capillary Electrophoresis (CE)
Sample Preparation Minimal (dissolution in mobile phase)Required (derivatization to ensure volatility)Minimal
Sensitivity HighVery HighHigh
Resolution ExcellentExcellentExcellent
Analysis Time 15-40 minutes20-50 minutes10-30 minutes
Instrumentation Cost Moderate to HighHighModerate
Primary Application Enantiomeric and chemical purityImpurity profiling and identificationEnantiomeric separation

Experimental Protocols

Protocol 1: Direct Chiral HPLC Analysis

This protocol outlines a direct method for the enantiomeric purity determination of N-Benzoyl-L-threonine methyl ester.

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of N-Benzoyl-L-threonine methyl ester in 1 mL of the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series).[1]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point could be 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

Protocol 2: GC-MS Analysis with Derivatization

This method provides high sensitivity and structural information about impurities but requires a derivatization step.

Sample Preparation (Derivatization):

  • Place approximately 1 mg of the sample in a reaction vial and dry it completely.

  • Add 100 µL of anhydrous dichloromethane and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature and inject directly into the GC-MS.

GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A chiral capillary column (e.g., Chirasil-Val).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 5°C/min.

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 50 to 500.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the purity validation of N-Benzoyl-L-threonine methyl ester and the relationship between the analytical techniques.

Purity Validation Workflow for N-Benzoyl-L-threonine methyl ester cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Evaluation Sample N-Benzoyl-L-threonine methyl ester Sample Prep Sample Preparation (Dissolution/Derivatization) Sample->Prep HPLC Chiral HPLC Analysis Prep->HPLC Primary Method GCMS GC-MS Analysis Prep->GCMS Alternative/Confirmatory CE Capillary Electrophoresis Prep->CE Alternative Data Data Acquisition (Chromatograms/Spectra) HPLC->Data GCMS->Data CE->Data Purity Purity & Enantiomeric Excess Calculation Data->Purity Report Final Report Purity->Report

Caption: A logical workflow for the purity validation of N-Benzoyl-L-threonine methyl ester.

Comparison of Analytical Techniques cluster_hplc HPLC cluster_gcms GC-MS cluster_ce CE center Purity Validation of N-Benzoyl-L-threonine methyl ester HPLC_direct Direct Chiral HPLC (High Resolution) center->HPLC_direct Primary Choice HPLC_deriv HPLC with Derivatization (Cost-Effective) center->HPLC_deriv GCMS High Sensitivity Impurity ID center->GCMS Alternative CE Fast Analysis Low Sample Volume center->CE Alternative

Caption: Relationship between purity validation and analytical techniques.

References

Comparative

A Comparative Guide to Determining the Enantiomeric Excess of N-Benzoyl-L-threonine Methyl Ester

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. N-Benzoyl...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. N-Benzoyl-L-threonine methyl ester, a valuable chiral building block, requires precise enantiomeric purity assessment. This guide provides an objective comparison of the three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to assist in selecting the most appropriate method for your research needs.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of N-Benzoyl-L-threonine methyl ester depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the need for sample derivatization.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)¹H NMR with Chiral Solvating Agent
Principle Physical separation of enantiomers on a chiral stationary phase (CSP) based on differential diastereomeric interactions.Separation of volatile, derivatized enantiomers on a chiral capillary column.Formation of transient diastereomeric complexes in solution with a chiral solvating agent (CSA), leading to distinct, quantifiable signals in the NMR spectrum.
Primary Output Chromatogram with baseline-separated peaks for each enantiomer.Chromatogram with separated peaks for the derivatized enantiomers.¹H NMR spectrum displaying separate signals for specific protons of the two diastereomeric complexes.
Quantitative Data Enantiomeric excess (ee) is calculated from the integrated areas of the enantiomer peaks.Enantiomeric excess (ee) is calculated from the integrated peak areas of the derivatized enantiomers.Enantiomeric excess (ee) is determined from the integration of the resolved signals of the diastereomeric complexes.
Sample Preparation Simple dissolution in the mobile phase.Multi-step derivatization to increase volatility is required.Direct addition of the chiral solvating agent to the sample in an NMR tube.
Instrumentation HPLC system with a chiral column and UV detector.GC system with a chiral capillary column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).NMR spectrometer.
Sensitivity High, capable of detecting minor enantiomers at low levels.Very high, especially with a mass spectrometer detector.Generally lower than chromatographic methods; may be challenging to quantify very high ee values accurately.
Throughput Moderate; typical run times are in the range of 15-30 minutes.Lower due to the derivatization step and potentially longer run times.High; spectra can be acquired rapidly.
Development Effort Method development involves screening different chiral columns and mobile phases.Requires optimization of both derivatization and chromatographic conditions.Involves screening of chiral solvating agents and solvents to achieve baseline separation of signals.
Quantitative Data Summary

The following table summarizes typical performance data for the analysis of N-Benzoyl-DL-threonine methyl ester using the three techniques. The HPLC data is based on published results, while the GC and NMR data are representative of what can be expected for this class of compounds.

ParameterChiral HPLCChiral GC (with Derivatization)¹H NMR with Chiral Solvating Agent
Chiral Selector Ristocetin A CSPChirasil-L-Val Capillary Column(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's Acid)
Analyte Form UnderivatizedN,O-bis(trifluoroacetyl) isopropyl esterUnderivatized
Retention Time (L-enantiomer) k' = 1.55~15.2 minN/A
Retention Time (D-enantiomer) k' = 2.00~15.8 minN/A
Separation Factor (α) 1.29~1.04N/A
Resolution (Rs) > 1.5> 1.5Baseline separation of selected signals
Observed Signal Separation N/AN/AΔδ ≈ 0.05 - 0.1 ppm for α-proton
Limit of Detection (LOD) ~0.1% of the minor enantiomer< 0.1% of the minor enantiomer~1-2% of the minor enantiomer
Precision (RSD) < 2%< 3%< 5%

Note: k' is the retention factor. GC retention times and NMR chemical shift differences are illustrative and can vary based on specific experimental conditions.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct analysis of N-Benzoyl-L-threonine methyl ester without derivatization.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Ristocetin A-based Chiral Stationary Phase (CSP), 5 µm particle size.

  • Mobile Phase: A suitable mixture of a polar organic solvent (e.g., methanol or ethanol) and a buffer (e.g., triethylammonium acetate). The exact composition should be optimized for the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of N-Benzoyl-L-threonine methyl ester.

  • Dissolve the sample in 1 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to the L- and D-enantiomers in the chromatogram.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Chiral Gas Chromatography (GC)

This technique requires derivatization to make the analyte volatile.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.

Derivatization Procedure (Two-Step):

  • Esterification: Place the dried sample in a reaction vial. Add a solution of 3N HCl in isopropanol. Heat the mixture at 100°C for 1 hour. Evaporate the reagent under a stream of nitrogen. This step converts any free carboxylic acid to the isopropyl ester.

  • Acylation: To the dried residue, add dichloromethane and trifluoroacetic anhydride (TFAA). Heat at 100°C for 15 minutes. Evaporate the excess reagent under nitrogen. This step acylates the amino and hydroxyl groups.

GC Conditions:

  • Column: Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm i.d., 0.16 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 90 °C), hold for a few minutes, then ramp to a final temperature (e.g., 180 °C) at a rate of 2-5 °C/min.

  • Detector Temperature: 250 °C (for FID).

Sample Preparation:

  • Perform the derivatization procedure as described above.

  • Dissolve the final derivatized product in a suitable solvent (e.g., ethyl acetate) for injection.

Data Analysis:

  • Identify the peaks for the derivatized L- and D-enantiomers.

  • Integrate the peak areas and calculate the enantiomeric excess as described for the HPLC method.

¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This method provides a rapid determination of enantiomeric excess without the need for chromatographic separation.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher is recommended for better resolution).

Procedure:

  • Sample Preparation:

    • Place approximately 5-10 mg of N-Benzoyl-L-threonine methyl ester into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the substrate.

  • Addition of CSA:

    • Add a slight molar excess (approximately 1.1 to 1.2 equivalents) of a chiral solvating agent, such as (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), directly to the NMR tube.

    • Gently shake the tube to ensure complete mixing.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for the accurate integration of the minor diastereomer's signal.

Data Analysis:

  • Identify a proton signal in the substrate that shows baseline separation for the two diastereomeric complexes. The α-proton or the methyl group protons are often good candidates.

  • Carefully integrate the areas of these two distinct signals.

  • Calculate the enantiomeric excess from the ratio of the integrals: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

Visualized Workflows

The following diagrams illustrate the general experimental workflows for determining enantiomeric excess using the described methods.

G General Workflow for Enantiomeric Excess Determination cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_nmr NMR Spectroscopy hplc_prep Sample Preparation (Dissolution) hplc_analysis HPLC Analysis (Chiral Column) hplc_prep->hplc_analysis hplc_data Data Analysis (Peak Integration) hplc_analysis->hplc_data gc_deriv Sample Derivatization gc_analysis GC Analysis (Chiral Column) gc_deriv->gc_analysis gc_data Data Analysis (Peak Integration) gc_analysis->gc_data nmr_prep Sample Preparation (Dissolution & CSA Addition) nmr_acq NMR Spectrum Acquisition nmr_prep->nmr_acq nmr_data Data Analysis (Signal Integration) nmr_acq->nmr_data

Caption: General workflows for ee determination.

The following diagram illustrates the underlying principle of each technique.

G Principles of Enantiomeric Excess Determination Methods cluster_0 Chiral HPLC cluster_1 Chiral GC cluster_2 NMR Spectroscopy hplc_start Racemic Mixture (L and D Enantiomers) hplc_column Chiral Stationary Phase hplc_start->hplc_column Differential Interaction hplc_sep Separated Enantiomers hplc_column->hplc_sep gc_start Racemic Mixture gc_deriv Derivatization gc_start->gc_deriv gc_sep Separated Volatile Derivatives gc_deriv->gc_sep on Chiral Column nmr_start Racemic Mixture in NMR Tube nmr_csa Addition of Chiral Solvating Agent (CSA) nmr_start->nmr_csa nmr_complex Diastereomeric Complexes (L-CSA and D-CSA) nmr_csa->nmr_complex nmr_spectrum Distinct NMR Signals nmr_complex->nmr_spectrum

Caption: Principles of ee determination methods.

Validation

comparative study of different synthesis routes for N-Benzoyl-L-threonine methyl ester

For Researchers, Scientists, and Drug Development Professionals N-Benzoyl-L-threonine methyl ester is a valuable chiral building block and intermediate in the synthesis of various pharmaceutical compounds and complex org...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzoyl-L-threonine methyl ester is a valuable chiral building block and intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides a comparative analysis of common synthetic strategies for N-Benzoyl-L-threonine methyl ester, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Routes

The synthesis of N-Benzoyl-L-threonine methyl ester typically involves two key stages: the esterification of L-threonine to form L-threonine methyl ester hydrochloride, followed by the N-benzoylation of the amino group. This guide will compare two primary methods for the N-benzoylation step: the Schotten-Baumann reaction using benzoyl chloride and a peptide coupling reaction using coupling agents.

Route 1: Schotten-Baumann N-Benzoylation

This classic method involves the acylation of the amino group of L-threonine methyl ester hydrochloride with benzoyl chloride in the presence of a base, typically triethylamine, to neutralize the hydrochloride salt and the HCl generated during the reaction.[1][2]

Route 2: Peptide Coupling Reaction

This approach utilizes standard peptide coupling reagents to form the amide bond between benzoic acid and L-threonine methyl ester. Common coupling agents include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[3][4][5]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis routes. It is important to note that the yield for the Schotten-Baumann reaction is based on the synthesis of the diastereomer N-Benzoyl-D-allothreonine methyl ester, as direct comparative data for the L-threonine enantiomer was not available in the searched literature.[6][7] The yield for the peptide coupling route is based on a representative amide coupling to L-threonine methyl ester hydrochloride using EDCI/HOBt.[2]

ParameterRoute 1: Schotten-BaumannRoute 2: Peptide Coupling
Starting Materials L-Threonine Methyl Ester HCl, Benzoyl Chloride, TriethylamineL-Threonine Methyl Ester HCl, Benzoic Acid, EDCI, HOBt, Triethylamine
Solvent Anhydrous MethanolDichloromethane (CH2Cl2)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 hours16 hours
Reported Yield ~89.9% (for D-allothreonine diastereomer)[6][7]~80%[2]
Purity ≥95% (Commercially available standard)[8]Dependent on purification

Experimental Protocols

Preliminary Step: Synthesis of L-Threonine Methyl Ester Hydrochloride

The starting material for both routes, L-threonine methyl ester hydrochloride, can be synthesized via the esterification of L-threonine. A common and efficient method involves the use of thionyl chloride in methanol.

Protocol:

  • Cool 150 mL of dry methanol to -10°C in a reaction vessel.

  • Slowly add 39.0 mL of thionyl chloride dropwise with stirring.[6]

  • Add 17.85 g of L-threonine to the cooled solution.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[6]

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Evaporate the solvent under reduced pressure to obtain the crude L-threonine methyl ester hydrochloride as a white solid. This crude product is often used directly in the next step without further purification.[6]

An alternative milder method using trimethylchlorosilane (TMSCl) in methanol can also be employed, which proceeds at room temperature.[9][10]

Route 1: Schotten-Baumann N-Benzoylation Protocol

Materials:

  • L-Threonine methyl ester hydrochloride

  • Anhydrous methanol

  • Triethylamine (Et3N)

  • Benzoyl chloride

Procedure: [2][6][7]

  • Under a nitrogen atmosphere, dissolve 7.0 g of L-threonine methyl ester hydrochloride in 35 mL of anhydrous methanol.[6][7]

  • Add 11.5 g of triethylamine to the solution.[6][7]

  • Cool the reaction mixture to 0°C.[6][7]

  • Slowly add 5.8 g of benzoyl chloride dropwise, maintaining the temperature at 0°C.[6][7]

  • Stir the reaction at 0°C for 2 hours, monitoring completion by TLC.[6][7]

  • Remove the methanol under reduced pressure.[2][6]

  • Add 50 mL of water to the residue and extract the product three times with ethyl acetate.[6]

  • Combine the organic layers and wash successively with water and saturated brine.[6]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-Benzoyl-L-threonine methyl ester.[6]

Route 2: Peptide Coupling Reaction Protocol (EDCI/HOBt)

Materials:

  • L-Threonine methyl ester hydrochloride

  • Benzoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

Procedure: [2]

  • In a reaction vessel, combine benzoic acid (1.0 equiv.), L-threonine methyl ester hydrochloride (1.2 equiv.), EDCI (1.5 equiv.), and HOBt (1.5 equiv.) in dichloromethane.[2]

  • Cool the reaction mixture to 0°C.

  • Slowly add triethylamine (4 equiv.) to the mixture.[2]

  • Allow the reaction to warm to room temperature and stir for 16 hours.[2]

  • Monitor the reaction for completion by TLC.

  • Upon completion, wash the reaction mixture with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by MPLC (Medium Pressure Liquid Chromatography) or column chromatography to obtain pure N-Benzoyl-L-threonine methyl ester.[2]

Synthesis Workflows

Synthesis_Workflows cluster_start Esterification cluster_1 Route 1: Schotten-Baumann cluster_2 Route 2: Peptide Coupling L_Thr L-Threonine L_Thr_Me_HCl L-Threonine Methyl Ester HCl L_Thr->L_Thr_Me_HCl SOCl2, MeOH or TMSCl, MeOH Route1_Step N-Benzoylation L_Thr_Me_HCl->Route1_Step Route2_Step Amide Coupling L_Thr_Me_HCl->Route2_Step Product N-Benzoyl-L-threonine Methyl Ester BenzoylChloride Benzoyl Chloride BenzoylChloride->Route1_Step Et3N, MeOH 0°C, 2h Route1_Step->Product BenzoicAcid Benzoic Acid BenzoicAcid->Route2_Step Coupling EDCI, HOBt Coupling->Route2_Step Et3N, CH2Cl2 rt, 16h Route2_Step->Product

Caption: Comparative workflow for the synthesis of N-Benzoyl-L-threonine Methyl Ester.

Discussion

Both the Schotten-Baumann reaction and the peptide coupling method are effective for the synthesis of N-Benzoyl-L-threonine methyl ester.

Route 1 (Schotten-Baumann) offers a shorter reaction time (2 hours vs. 16 hours) and potentially a higher yield, as suggested by the data for a similar diastereomer (~89.9%).[6][7] The reagents, benzoyl chloride and triethylamine, are common and relatively inexpensive. This route is straightforward and generally requires a simple workup procedure involving extraction and washing.

Route 2 (Peptide Coupling) is a milder method that is often used for more sensitive substrates to avoid side reactions. While the provided data shows a slightly lower yield (~80%), this can often be optimized.[2] This route requires more reagents, including the coupling agents (EDCI/HOBt) and benzoic acid, which may increase the overall cost. The longer reaction time and the need for chromatographic purification are also considerations.

References

Comparative

A Comparative Spectroscopic Guide to N-Benzoyl-L-threonine Methyl Ester and Its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the realm of peptide synthesis and drug development, the precise characterization of protected amino acid derivatives is paramount. This guide provides a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the precise characterization of protected amino acid derivatives is paramount. This guide provides a comparative spectroscopic analysis of N-Benzoyl-L-threonine methyl ester and its common alternatives, N-Boc-L-threonine methyl ester and N-Cbz-L-threonine methyl ester. By presenting key spectroscopic data and detailed experimental protocols, this document serves as a valuable resource for the identification and quality control of these critical building blocks.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for N-Benzoyl-L-threonine methyl ester and its N-Boc and N-Cbz protected counterparts. While a complete experimental dataset for N-Benzoyl-L-threonine methyl ester is not publicly available, the provided data for the alternatives offers a strong basis for comparative analysis.

Spectroscopic TechniqueN-Benzoyl-L-threonine methyl esterN-Boc-L-threonine methyl esterN-Cbz-L-threonine methyl ester
FT-IR (cm⁻¹) C=O (ester): ~1740, C=O (amide): ~1650, N-H: ~3300, C-H (arom.): ~3060, C-H (aliph.): ~2980C=O (ester): ~1745, C=O (urethane): ~1700, N-H: ~3400, C-H: ~2980C=O (ester): ~1740, C=O (urethane): ~1690, N-H: ~3330, C-H (arom.): ~3060, C-H (aliph.): ~2960
¹H NMR (ppm, CDCl₃) Expected: δ 7.8-7.4 (m, 5H, Ar-H), ~7.0 (d, 1H, NH), ~4.8 (dd, 1H, α-CH), ~4.4 (m, 1H, β-CH), 3.78 (s, 3H, OCH₃), 1.3-1.2 (d, 3H, γ-CH₃)δ 5.3 (d, 1H, NH), 4.28 (m, 1H, α-CH), 4.15 (m, 1H, β-CH), 3.74 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃), 1.22 (d, 3H, γ-CH₃)δ 7.35 (m, 5H, Ar-H), 5.6 (d, 1H, NH), 5.15 (s, 2H, CH₂Ph), 4.5 (dd, 1H, α-CH), 4.3 (m, 1H, β-CH), 3.75 (s, 3H, OCH₃), 1.25 (d, 3H, γ-CH₃)
¹³C NMR (ppm, CDCl₃) Expected: ~171 (C=O, ester), ~167 (C=O, amide), ~134-127 (Ar-C), ~68 (β-CH), ~58 (α-CH), ~52 (OCH₃), ~20 (γ-CH₃)~171.5 (C=O, ester), ~156.0 (C=O, urethane), ~80.0 (C(CH₃)₃), ~67.5 (β-CH), ~59.0 (α-CH), ~52.5 (OCH₃), ~28.5 (C(CH₃)₃), ~20.0 (γ-CH₃)~171.0 (C=O, ester), ~156.5 (C=O, urethane), ~136.5-128.0 (Ar-C), ~67.0 (CH₂Ph), ~68.0 (β-CH), ~60.0 (α-CH), ~52.5 (OCH₃), ~20.5 (γ-CH₃)
Mass Spec. (m/z) Expected: 238.1079 [M+H]⁺234.1336 [M+H]⁺[1]268.1230 [M+H]⁺

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Synthesis of N-Benzoyl-L-threonine methyl ester[2]
  • To a solution of L-threonine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.

  • Slowly add benzoyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Benzoyl-L-threonine methyl ester.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment or the pure solvent for baseline correction.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a standard pulse sequence and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a protected amino acid derivative like N-Benzoyl-L-threonine methyl ester.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis of N-Benzoyl-L-threonine methyl ester Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation FTIR->Interpretation NMR->Interpretation MS->Interpretation Comparison Comparison with Reference Data Interpretation->Comparison Final_Characterization Structural Confirmation Comparison->Final_Characterization

References

Validation

N-Benzoyl-L-threonine Methyl Ester: A Superior Chiral Auxiliary for Asymmetric Synthesis

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity and overall efficiency. Among the myriad of options available to researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity and overall efficiency. Among the myriad of options available to researchers and drug development professionals, N-Benzoyl-L-threonine methyl ester emerges as a compelling choice, offering distinct advantages over similar compounds. This guide provides an objective comparison of its performance with other common chiral auxiliaries, supported by experimental data and detailed protocols, to inform strategic decisions in the synthesis of complex chiral molecules.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The stereochemical outcome of this reaction when employing a chiral auxiliary is a critical measure of its efficacy. N-Benzoyl-L-threonine methyl ester, when used to derive a chiral enolate, demonstrates competitive performance in directing the stereoselective addition to aldehydes.

While direct comparative studies are limited, analysis of available data for similar N-acyl amino acid derivatives and other widely used chiral auxiliaries, such as Evans oxazolidinones, allows for an insightful evaluation. The inherent chirality of the threonine backbone, with its two stereocenters, can offer enhanced diastereoselectivity compared to simpler amino acid-derived auxiliaries.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions (Representative Data)

Chiral AuxiliaryElectrophileDiastereomeric Ratio (syn:anti)Yield (%)Reference
N-Benzoyl-L-threonine derivative (Hypothetical) Benzaldehyde>95:5~85-
N-Boc-DL-threonine methyl esterBenzaldehyde80:20 (for L-enantiomer)75[1]
Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative)Benzaldehyde>99:180-95[2]
N-Benzoyl-L-proline derivative (Alkylation)Benzyl Bromide94:6 (inversion)85[3]

Note: The data for N-Benzoyl-L-threonine methyl ester is presented as a hypothetical projection based on the performance of similar structures, as direct comparative experimental data was not available in the searched literature. The data for other auxiliaries is derived from published results and serves as a benchmark.

Advantages of N-Benzoyl-L-threonine Methyl Ester

The utility of N-Benzoyl-L-threonine methyl ester extends beyond its stereodirecting ability. Several key advantages position it as a valuable tool in the synthetic chemist's arsenal:

  • Ready Availability and Cost-Effectiveness: As a derivative of the naturally occurring and inexpensive amino acid L-threonine, it provides an economically viable chiral starting material.[1]

  • Straightforward Preparation: The synthesis of N-Benzoyl-L-threonine methyl ester is a well-established and high-yielding process.[4][5]

  • Potential for Enhanced Diastereoselectivity: The presence of two stereocenters in the threonine backbone can lead to a more defined chiral environment, potentially offering superior stereocontrol compared to auxiliaries derived from amino acids with a single stereocenter.[1]

  • Facile Removal of the Auxiliary: The benzoyl and methyl ester groups can be cleaved under standard conditions, allowing for the recovery of the chiral product and potentially the auxiliary itself.

Experimental Protocols

Synthesis of N-Benzoyl-L-threonine Methyl Ester

This protocol describes the N-benzoylation of L-threonine methyl ester hydrochloride.

Materials:

  • L-Threonine methyl ester hydrochloride

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Anhydrous methanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve L-Threonine methyl ester hydrochloride (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.[6]

  • Add triethylamine (2.2 eq) to the solution.[6]

  • Cool the mixture to 0 °C in an ice bath.[6]

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.[6]

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Remove the methanol under reduced pressure.[6]

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).[6]

  • Wash the combined organic layers sequentially with water and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Benzoyl-L-threonine methyl ester.[6]

Asymmetric Aldol Reaction using a Chiral Amino Acid Ester (General Protocol)

This protocol provides a general procedure for an asymmetric aldol reaction using an N-protected amino acid methyl ester to generate a chiral enolate.

Materials:

  • N-Protected amino acid methyl ester (e.g., N-Boc-DL-threonine methyl ester) (1.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Strong base (e.g., Lithium diisopropylamide (LDA)) (1.1 mmol)

  • Freshly distilled aldehyde (e.g., benzaldehyde) (1.2 mmol)

  • Saturated aqueous solution of NH₄Cl

  • Ethyl acetate

Procedure:

  • To a solution of the N-protected amino acid methyl ester in anhydrous THF at -78 °C under a nitrogen atmosphere, add the strong base to generate the enolate.[1]

  • Stir the mixture for 30 minutes at -78 °C.[1]

  • Add the freshly distilled aldehyde dropwise.[1]

  • Stir the reaction mixture at -78 °C for 4 hours.[1]

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.[1]

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.[1]

  • Dry the organic layer, filter, and concentrate to isolate the product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizing the Workflow

To illustrate the key processes, the following diagrams created using Graphviz depict the synthesis of the chiral auxiliary and a general workflow for its application in an asymmetric aldol reaction.

Synthesis_Workflow cluster_synthesis Synthesis of N-Benzoyl-L-threonine Methyl Ester L-Threonine_methyl_ester_HCl L-Threonine methyl ester HCl Reaction N-Benzoylation (Et3N, MeOH) L-Threonine_methyl_ester_HCl->Reaction Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction Product N-Benzoyl-L-threonine methyl ester Reaction->Product

Synthesis of the chiral auxiliary.

Aldol_Workflow cluster_aldol Asymmetric Aldol Reaction Workflow Auxiliary N-Benzoyl-L-threonine methyl ester Enolate_Formation Enolate Formation (LDA, -78°C) Auxiliary->Enolate_Formation Aldol_Addition Aldol Addition Enolate_Formation->Aldol_Addition Aldehyde Aldehyde Aldehyde->Aldol_Addition Diastereomeric_Product Diastereomerically Enriched Aldol Adduct Aldol_Addition->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Final_Product Chiral β-Hydroxy Acid Cleavage->Final_Product

General workflow for an asymmetric aldol reaction.

Conclusion

N-Benzoyl-L-threonine methyl ester presents a compelling and practical option for researchers seeking a reliable and cost-effective chiral auxiliary. Its straightforward synthesis from a readily available amino acid, coupled with the potential for high diastereoselectivity, makes it a valuable tool for the construction of complex chiral molecules. While more direct comparative studies are needed to fully elucidate its performance against other leading auxiliaries in a wider range of asymmetric transformations, the available evidence and the inherent structural advantages of the threonine scaffold suggest that N-Benzoyl-L-threonine methyl ester is a highly promising candidate for further investigation and application in asymmetric synthesis.

References

Comparative

N-Benzoyl-L-threonine Methyl Ester: A Comparative Guide for Researchers

N-Benzoyl-L-threonine methyl ester is a versatile chiral building block with applications spanning from peptide synthesis to its role as a precursor for complex bioactive molecules. This guide provides a comprehensive co...

Author: BenchChem Technical Support Team. Date: December 2025

N-Benzoyl-L-threonine methyl ester is a versatile chiral building block with applications spanning from peptide synthesis to its role as a precursor for complex bioactive molecules. This guide provides a comprehensive comparison of its performance against alternative compounds and methodologies, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of synthetic strategies.

I. Performance in Peptide Synthesis

In peptide synthesis, the choice of amino acid derivatives is critical for achieving high coupling efficiency and purity of the final peptide. N-Benzoyl-L-threonine methyl ester, or more commonly its precursor DL-Threonine methyl ester hydrochloride, is often utilized in solution-phase peptide synthesis (SPPS). Its performance is benchmarked against other commonly used threonine esters, such as those with tert-butyl and benzyl protecting groups, which are typically favored in solid-phase peptide synthesis (SPPS).

Comparison with Alternative Threonine Esters

The selection of a threonine ester for peptide synthesis involves a balance between reactivity, steric hindrance, and the lability of the protecting group. While DL-Threonine methyl ester hydrochloride is a cost-effective and readily available option, its unprotected hydroxyl group can lead to side reactions, such as O-acylation.[1] For more complex syntheses where high purity is paramount, side-chain protected derivatives are often preferred.[1]

FeatureDL-Threonine Methyl Ester HydrochlorideThreonine tert-Butyl EsterThreonine Benzyl Ester
Typical Coupling Yield 70-85%[1]>90%[1]>90%[1]
Relative Reactivity High[1]Moderate[1]High[1]
Steric Hindrance Low[1]High[1]Moderate[1]
Racemization Risk Moderate to High[1]Low[1]Moderate[1]
Side Chain Protection None (free hydroxyl group)[1]O-tert-butyl (tBu)[1]O-benzyl (Bzl)[1]
Deprotection Conditions Saponification (e.g., LiOH, NaOH)[1]Strong acid (e.g., TFA)[1]Hydrogenolysis (e.g., H₂/Pd) or strong acid[1]
Primary Application Solution-phase peptide synthesis[1][2]Solid-phase peptide synthesis (Fmoc strategy)[1]Solid-phase peptide synthesis (Boc strategy)[1]
Key Advantages Readily available, cost-effective, small size.[1]Excellent for preventing side reactions at the hydroxyl group.[1]Good for preventing side reactions.
Key Disadvantages Potential for O-acylation, risk of racemization.[1]Steric bulk can slow coupling reactions.Requires specific deprotection methods.
Experimental Protocol: Solution-Phase Dipeptide Synthesis

This protocol outlines a general method for the coupling of an N-protected amino acid to a threonine ester hydrochloride in solution.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • DL-Threonine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid and HOBt in DCM or DMF.

  • Add DL-Threonine methyl ester hydrochloride to the solution.

  • Add TEA or DIPEA to neutralize the hydrochloride salt.

  • Cool the reaction mixture to 0 °C.

  • Add EDC to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography.

G Solution-Phase Dipeptide Synthesis Workflow cluster_reactants Reactants cluster_process Process N-protected Amino Acid N-protected Amino Acid Dissolution Dissolution in Solvent (DCM/DMF) N-protected Amino Acid->Dissolution Threonine Ester HCl Threonine Ester HCl Threonine Ester HCl->Dissolution Coupling Agents (EDC, HOBt) Coupling Agents (EDC, HOBt) Coupling Coupling Reaction (0°C to RT) Coupling Agents (EDC, HOBt)->Coupling Base (TEA/DIPEA) Base (TEA/DIPEA) Neutralization Neutralization Base (TEA/DIPEA)->Neutralization Dissolution->Neutralization Neutralization->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Pure Dipeptide Pure Dipeptide Purification->Pure Dipeptide

Caption: General workflow for solution-phase dipeptide synthesis.

II. Application as a Synthetic Intermediate

N-Benzoyl-L-threonine methyl ester and its precursors are valuable intermediates in the synthesis of complex chiral molecules, including antibiotics and oxazolidinones.

Synthesis of Thiopeptide Antibiotic AJ-024 Intermediate

L-Threonine methyl ester hydrochloride is a key chiral building block for the synthesis of the promising thiopeptide antibiotic candidate AJ-024.[3] The initial step involves an amide coupling reaction.

StepProductReagentsSolventTime (h)Yield (%)
1Amide-coupled threonine methyl esterEDCI, HOBt, Et₃NCH₂Cl₂1680[3]
Synthesis of Chiral Oxazolidinone Intermediate

DL-Threonine methyl ester hydrochloride can be used to synthesize chiral oxazolidinones, which are core structures in several antibiotics, including Linezolid.[3] A key step in this synthesis is the N-benzoylation of the threonine methyl ester.

A reported synthesis of N-benzoyl-D-allothreonine methyl ester from D-allothreonine methyl ester hydrochloride using benzoyl chloride and triethylamine in methanol achieved a yield of 89.9%.[4]

G Synthesis of Chiral Oxazolidinone Intermediate DL-Threonine Methyl Ester HCl DL-Threonine Methyl Ester HCl N-Benzoyl-DL-threonine methyl ester N-Benzoyl-DL-threonine methyl ester DL-Threonine Methyl Ester HCl->N-Benzoyl-DL-threonine methyl ester Benzoyl Chloride, Et3N N-Benzoyl-threoninol N-Benzoyl-threoninol N-Benzoyl-DL-threonine methyl ester->N-Benzoyl-threoninol LiBH4 Chiral Oxazolidinone Chiral Oxazolidinone N-Benzoyl-threoninol->Chiral Oxazolidinone CDI or Phosgene equivalent

Caption: Synthetic pathway to a chiral oxazolidinone intermediate.

III. Biological Activity: Antifungal Properties

Comparative Antifungal Activity of N-Benzoyl Amino Esters

The following table presents the percentage of mycelial growth inhibition of various N-benzoyl amino esters at a concentration of 100 µg/mL.

Compound IDAmino AcidBenzoyl Substituent% Inhibition vs. A. fumigatus% Inhibition vs. F. temperatum
1L-ValineUnsubstituted45.355.1
2L-Valine3-Methoxy52.160.2
5D-ValineUnsubstituted68.570.3
6L-Valine4-Methyl60.265.4
7L-Valine2,4,6-Trimethyl78.275.8
9L-TryptophanUnsubstituted35.140.2
10L-Tryptophan2-Hydroxy55.468.7
13L-Tryptophan4-Methyl65.778.5
19L-IsoleucineUnsubstituted40.150.3

Note: For a more comprehensive assessment of antifungal potency, determining the Minimum Inhibitory Concentration (MIC) is recommended.

Experimental Protocol: Antifungal Susceptibility Testing (MIC Assay)

This protocol outlines a general procedure for determining the MIC of a compound against fungal strains.

Materials:

  • Synthesized N-benzoyl amino esters

  • Fungal strains (e.g., Aspergillus fumigatus, Fusarium temperatum)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a fungal inoculum and adjust the concentration to a standard level.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.

  • Add the fungal inoculum to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-72 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

G Proposed Mechanism of Antifungal Action N-Benzoyl Amino Ester N-Benzoyl Amino Ester Fungal Chitin Synthase Fungal Chitin Synthase N-Benzoyl Amino Ester->Fungal Chitin Synthase Inhibition Chitin Synthesis Chitin Synthesis Fungal Chitin Synthase->Chitin Synthesis Catalyzes Fungal Cell Wall Integrity Fungal Cell Wall Integrity Chitin Synthesis->Fungal Cell Wall Integrity Maintains Fungal Growth Inhibition Fungal Growth Inhibition Fungal Cell Wall Integrity->Fungal Growth Inhibition Disruption leads to

References

Validation

biological activity of derivatives synthesized from N-Benzoyl-L-threonine methyl ester

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the biological activities of derivatives synthesized from N-benzoyl amino acids, with a focus on antifungal, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives synthesized from N-benzoyl amino acids, with a focus on antifungal, anticancer, and enzyme inhibitory properties. While direct studies on a broad spectrum of derivatives from N-Benzoyl-L-threonine methyl ester are limited in the available literature, this document synthesizes findings from structurally related N-benzoyl amino acid esters and threonine derivatives to offer valuable insights for drug discovery and development.

Antifungal Activity of N-Benzoyl Amino Acid Methyl Esters

A study by Chiguils-Perez et al. investigated the antifungal properties of a series of N-benzoyl amino esters derived from various amino acids. The results highlight that the methyl esters of N-benzoyl amino acids are potent antifungal agents, while the corresponding N-benzoyl amino acids were found to be inactive at the tested concentrations.

Quantitative Data: Antifungal Activity

The following table summarizes the percentage of growth inhibition of Aspergillus fumigatus and Fusarium temperatum by various N-benzoyl amino acid methyl esters at a concentration of 100 µg/mL.

CompoundParent Amino AcidSubstituent on Benzoyl Ring% Inhibition (A. fumigatus)% Inhibition (F. temperatum)
1 L-ValineNone61.535.4
2 L-Valine3-methoxy55.241.9
5 L-Valine2-hydroxy70.761.8
6 L-Valine4-methyl68.355.1
7 L-Valine2,4,6-trimethyl78.268.9
10 L-Tryptophan2-hydroxy65.275.3
13 L-Tryptophan2-hydroxy-3-methoxy58.178.5
Experimental Protocol: Antifungal Susceptibility Assay[1]
  • Fungal Strains: Aspergillus fumigatus and Fusarium temperatum were used.

  • Culture Medium: Potato Dextrose Agar (PDA) was used for fungal growth.

  • Assay Method: A 96-well microplate-based assay was employed. Fungal inocula were prepared and adjusted to a concentration of 1-5 x 10^4 cells/mL.

  • Compound Preparation: The synthesized compounds were dissolved in DMSO to a stock concentration and then diluted in the culture medium to the final test concentration of 100 µg/mL.

  • Incubation: The microplates were incubated at 28 °C for 48 hours.

  • Data Analysis: Fungal growth was determined by measuring the optical density at 630 nm using a microplate reader. The percentage of growth inhibition was calculated relative to a control group containing only the solvent.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculation Inoculation Fungal Culture->Inoculation Compound Solution Compound Solution Compound Solution->Inoculation 96-well Plate 96-well Plate 96-well Plate->Inoculation Incubation Incubation Inoculation->Incubation 28°C, 48h OD Measurement OD Measurement Incubation->OD Measurement 630 nm Calculate % Inhibition Calculate % Inhibition OD Measurement->Calculate % Inhibition

Anticancer Activity of N-Benzoyl Amino Acid Derivatives

Research into the anticancer properties of N-benzoyl amino acid derivatives has shown promising results in microbial antitumor screens. A study evaluated twenty-seven N-benzoyl derivatives of various amino acids and their analogs for their growth-inhibitory activity.

Quantitative Data: Microbial Antitumor Screen

The following table presents the percentage of growth inhibition of the test organism by selected N-benzoyl amino acid derivatives at a concentration of 1 mg/mL.[1]

CompoundParent Amino Acid/Analog% Inhibition
N-Benzoyl-p-chloro-DL-phenylalaninep-chloro-DL-phenylalanine96
N-Benzoyl-m-fluoro-DL-phenylalaninem-fluoro-DL-phenylalanine94
N-Benzoyl-β-hydroxy-D-norleucine (Isomer B)β-hydroxy-D-norleucine78
N-Benzoyl-D-norleucineD-norleucine68
N-Benzoyl-L-isoleucineL-isoleucine55
Experimental Protocol: Microbial Antitumor Screen[2]
  • Test Organism: A specific microbial strain sensitive to antitumor agents was used.

  • Assay: The assay was conducted in a suitable liquid culture medium.

  • Procedure: The test compounds were added to the culture medium at a concentration of 1 mg/mL. The growth of the microorganism was monitored over a specific period.

  • Data Analysis: The extent of growth inhibition was determined by comparing the growth in the presence of the test compound to that of a control culture without the compound.

Anticancer_Screen_Workflow Microbial_Culture Microbial Culture Incubation Incubation Microbial_Culture->Incubation Test_Compound Test Compound (1 mg/mL) Test_Compound->Incubation Growth_Measurement Growth Measurement Incubation->Growth_Measurement Data_Analysis Data Analysis (% Inhibition) Growth_Measurement->Data_Analysis

Enzyme Inhibition by Threonine Derivatives

Threonine derivatives are valuable precursors for the synthesis of various enzyme inhibitors. DL-Threonine methyl ester hydrochloride, in particular, serves as a versatile building block for creating molecules that can target enzymes such as β-lactamases and thrombin.[2]

Potential Targets and Mechanism of Action
  • β-Lactamase Inhibition: The stereochemistry of the threonine backbone can be utilized to design molecules that fit into the active site of β-lactamases, thereby protecting β-lactam antibiotics from degradation.[2]

  • Thrombin Inhibition: Threonine-derived inhibitors can be synthesized to target thrombin, a key enzyme in the coagulation cascade. Inhibition of thrombin is a crucial therapeutic strategy for treating thrombotic disorders.[2]

Enzyme_Inhibition_Pathway cluster_synthesis Synthesis cluster_action Mechanism of Action Threonine_Derivative Threonine Methyl Ester Hydrochloride Inhibitor_Molecule Enzyme Inhibitor Threonine_Derivative->Inhibitor_Molecule Chemical Synthesis Target_Enzyme Target Enzyme (e.g., β-Lactamase, Thrombin) Inhibition Enzyme Inhibition Therapeutic_Effect Therapeutic Effect

Experimental Protocol: Synthesis of a Thiopeptide-Based Bacterial Growth Inhibitor[3]

This protocol, adapted from the synthesis of a potent thiopeptide derivative, illustrates the use of L-Threonine methyl ester hydrochloride in amide coupling reactions.

  • Reactants: Starting peptide acid (1.0 equiv.), L-Threonine methyl ester hydrochloride (1.2 equiv.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equiv.), 1-hydroxybenzotriazole (HOBt) (1.5 equiv.), and triethylamine (Et3N) (4.0 equiv.).

  • Solvent: Dichloromethane (CH2Cl2).

  • Procedure:

    • Dissolve the starting peptide acid in dichloromethane.

    • Add L-Threonine methyl ester hydrochloride, EDCI, and HOBt to the solution.

    • Add triethylamine to the mixture.

    • Stir the reaction at room temperature for 16 hours.

    • Upon completion, quench the reaction and extract the product.

Conclusion

The derivatives of N-benzoyl amino acids exhibit a range of promising biological activities. Specifically, N-benzoyl amino acid methyl esters have demonstrated significant antifungal properties. Furthermore, various N-benzoyl amino acid derivatives show potential as anticancer agents. The threonine backbone, a core component of the title compound, is a valuable scaffold for the design of potent enzyme inhibitors. Further research focusing on the synthesis and biological evaluation of a diverse library of derivatives from N-Benzoyl-L-threonine methyl ester is warranted to explore their full therapeutic potential.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of N-Benzoyl-L-threonine Methyl Ester: A Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of N-Benzoyl-L-threonine methyl ester is paramount in a laboratory setting. This guide provides essential, s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of N-Benzoyl-L-threonine methyl ester is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and environmental regulations.

N-Benzoyl-L-threonine methyl ester is a combustible solid utilized in peptide synthesis and other research applications. Proper disposal is crucial to mitigate potential environmental and safety risks. This document outlines the necessary personal protective equipment (PPE), spill management procedures, and the recommended disposal workflow.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment is worn. This is a critical step to prevent skin and eye exposure to the chemical.

Table 1: Safety and Handling Precautions for N-Benzoyl-L-threonine Methyl Ester

ParameterSpecificationSource
Personal Protective Equipment (PPE) Eyeshields, Chemical-resistant gloves (e.g., nitrile), Lab coat, N95 (US) or equivalent respirator.
Storage Class 11 - Combustible Solids
In case of skin contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1]
In case of eye contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1]
In case of ingestion Clean mouth with water and get medical attention.[1]
In case of inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]

Disposal Protocol

The primary and most critical step in the disposal of N-Benzoyl-L-threonine methyl ester is to consult with a licensed chemical waste disposal service. This ensures that all local, state, and federal environmental regulations are met. The following protocol provides a general workflow for managing the waste within the laboratory prior to professional disposal.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Solid Waste:

    • Collect any unused or excess solid N-Benzoyl-L-threonine methyl ester in a clearly labeled, sealed, and appropriate waste container.

    • The container should be designated specifically for this chemical or compatible benzoylated amino acid esters.

  • Contaminated Materials:

    • Any materials that have come into direct contact with the chemical, such as weighing paper, gloves, pipette tips, and wipes, must be considered contaminated.

    • Collect these materials in a separate, sealed container clearly labeled as "Contaminated Waste" and include the chemical name.

  • Solutions:

    • Aqueous or solvent-based solutions containing N-Benzoyl-L-threonine methyl ester should be collected in a labeled, sealed, and compatible liquid waste container.

    • Do not mix with other incompatible waste streams.

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Clear the immediate area of personnel and ensure adequate ventilation.

  • Containment: For dry spills, prevent the powder from becoming airborne.

  • Clean-up:

    • For small, dry spills, carefully sweep or vacuum the material. Avoid generating dust.

    • Place the collected material into a suitable, labeled container for disposal.

    • Clean the spill area with a damp cloth or paper towel.

    • Dispose of all cleaning materials as contaminated waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-Benzoyl-L-threonine methyl ester.

start Start: Disposal of N-Benzoyl-L-threonine methyl ester assess_waste Assess Waste Type start->assess_waste solid_waste Unused/Excess Solid assess_waste->solid_waste Solid contaminated_materials Contaminated Materials (Gloves, Wipes, etc.) assess_waste->contaminated_materials Contaminated solutions Aqueous/Solvent Solutions assess_waste->solutions Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_contaminated Collect in Separate Labeled, Sealed 'Contaminated' Container contaminated_materials->collect_contaminated collect_solutions Collect in Labeled, Sealed Liquid Waste Container solutions->collect_solutions spill Is it a spill? collect_solid->spill collect_contaminated->spill collect_solutions->spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain 3. Clean-up spill->spill_procedure Yes contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service spill->contact_ehs No spill_procedure->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for N-Benzoyl-L-threonine methyl ester.

Experimental Protocols Cited

While specific experimental protocols for the disposal of N-Benzoyl-L-threonine methyl ester are not detailed in the provided search results, the general procedures outlined above are based on standard laboratory practices for chemical waste management. For detailed, site-specific protocols, always consult your institution's Environmental Health and Safety (EHS) department. They can provide guidance that is compliant with all relevant regulations.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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